molecular formula C25H50NO8P B3026398 1-Palmitoyl-2-formylyl PC

1-Palmitoyl-2-formylyl PC

Cat. No.: B3026398
M. Wt: 523.6 g/mol
InChI Key: AMDALQITIBLLFZ-XMMPIXPASA-N
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Description

1-Palmitoyl-2-formylyl PC is a formate-containing lysophospholipid. Its biological significance is unknown.>

Properties

IUPAC Name

[(2R)-2-formyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)31-21-24(32-23-27)22-34-35(29,30)33-20-19-26(2,3)4/h23-24H,5-22H2,1-4H3/t24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDALQITIBLLFZ-XMMPIXPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-formylyl PC and Structurally Related Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragmented Oxidized Phospholipids

Under conditions of oxidative stress, polyunsaturated fatty acids esterified at the sn-2 position of phospholipids are susceptible to oxidation. This process can lead to the cleavage of the acyl chain, resulting in a variety of truncated phospholipids with reactive functional groups, such as aldehydes and carboxylic acids.[1] These "fragmented oxidized phospholipids" are not merely byproducts of cellular damage but are now recognized as potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, apoptosis, and atherosclerosis.[2][3]

The general structure consists of a saturated fatty acid, such as palmitic acid, at the sn-1 position and a short, oxidized acyl chain at the sn-2 position of the glycerol backbone. The presence of a reactive aldehyde group makes these lipids capable of forming covalent adducts with proteins and other biomolecules, thereby modulating their function.[4][5][6]

Chemical Structure and Properties

The chemical structure of 1-Palmitoyl-2-formylyl PC would feature a palmitoyl group (16:0) at the sn-1 position and a formyl group (a single carbon aldehyde) at the sn-2 position. While this specific molecule is not extensively documented, a well-studied analogue is 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), which contains a five-carbon aldehyde at the sn-2 position.

Table 1: Physicochemical Properties of Representative Fragmented Oxidized Phospholipids

Property1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)1-Palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)
Molecular Formula C29H56NO9PC29H54NO10P
Molecular Weight 593.7 g/mol 609.7 g/mol
Functional Group at sn-2 AldehydeCarboxylic Acid
Critical Micellar Concentration 66.9 µM54.6 µM

Data compiled from available literature.

Biological Activities and Signaling Pathways

Fragmented oxidized phospholipids like POVPC are biologically active and exert their effects through various cellular mechanisms. They are known to induce inflammatory responses, promote apoptosis in vascular smooth muscle cells, and are implicated in the pathogenesis of atherosclerosis.[3][7]

These lipids can interact with several receptors, including the Platelet-Activating Factor (PAF) receptor, CD36, and Toll-like receptor 4 (TLR4), to initiate downstream signaling cascades.

Pro-inflammatory Signaling

POVPC can induce the expression of adhesion molecules on endothelial cells, promoting the binding of monocytes, a critical step in the development of atherosclerotic plaques. This process is often mediated through the activation of transcription factors like NF-κB.

pro_inflammatory_signaling POVPC POVPC TLR4 TLR4/CD14 POVPC->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50->nucleus Translocation inflammatory_genes Inflammatory Gene Expression NFkB_p65_p50->inflammatory_genes

Figure 1: POVPC-induced pro-inflammatory signaling via TLR4 and NF-κB.
Apoptosis Induction in Vascular Smooth Muscle Cells

At higher concentrations, POVPC can induce apoptosis in vascular smooth muscle cells, a process that may contribute to the instability of atherosclerotic plaques.[7] This can involve the activation of caspase cascades.

apoptosis_induction POVPC POVPC Cell_Membrane Cell Membrane Interaction POVPC->Cell_Membrane Signal_Transduction Signal Transduction (e.g., MAPK pathways) Cell_Membrane->Signal_Transduction Caspase_8 Caspase-8 Activation Signal_Transduction->Caspase_8 Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Simplified pathway of POVPC-induced apoptosis.

Table 2: Quantitative Biological Activities of POVPC

Biological EffectCell TypeConcentrationOutcome
Monocyte BindingHuman Aortic Endothelial Cells5 µg/mLIncreased monocyte binding
Apoptosis InductionVascular Smooth Muscle Cells6 µMReduced cell viability
IL-8 ReleaseA549 Pulmonary Epithelial Cells50-100 nMStimulated IL-8 release

Data is illustrative and compiled from various sources.[3][8]

Experimental Protocols

The synthesis of a phospholipid with a short-chain aldehyde at the sn-2 position, such as PFFPC or POVPC, can be achieved through the ozonolysis of a precursor phospholipid containing an unsaturated fatty acid at the sn-2 position.

Synthesis of 1-Palmitoyl-2-(aldehyde)-sn-glycero-3-phosphocholine via Ozonolysis

This protocol describes a general procedure for the synthesis of a fragmented aldehyde-containing phospholipid from a suitable precursor like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Methanol (CH3OH), HPLC grade

  • Dichloromethane (CH2Cl2), HPLC grade

  • Ozone (O3) generator

  • Nitrogen (N2) or Argon (Ar) gas

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh3) as a reducing agent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

  • Dissolution of Precursor: Dissolve a known quantity of POPC in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) in a round-bottom flask suitable for ozonolysis. The concentration should be in the range of 1-10 mg/mL.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. A pale blue color in the solution indicates an excess of ozone.

  • Purging: Once the reaction is complete, purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.

  • Reductive Workup: While maintaining the cold temperature, add a reducing agent such as dimethyl sulfide or triphenylphosphine to the reaction mixture. This step cleaves the ozonide intermediate to yield the desired aldehyde products. Allow the mixture to slowly warm to room temperature and stir for several hours.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting aldehyde-containing phospholipid from the crude reaction mixture using silica gel column chromatography. A solvent gradient of chloroform/methanol/water is typically used for elution.

  • Characterization: Collect the fractions containing the desired product and confirm its identity and purity using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

synthesis_workflow Start Start: POPC in CH2Cl2/MeOH Ozonolysis Ozonolysis (-78 °C) Start->Ozonolysis Purge Purge with N2/Ar Ozonolysis->Purge Reduction Reductive Workup (DMS or PPh3) Purge->Reduction Evaporation Solvent Evaporation Reduction->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Characterization Characterization (MS, NMR) Purification->Characterization End End: Purified Aldehyde-PC Characterization->End

Figure 3: General workflow for the synthesis of aldehyde-containing phospholipids via ozonolysis.

Conclusion

While this compound remains a largely uncharacterized molecule, the extensive research on structurally related fragmented oxidized phospholipids provides a robust foundation for predicting its chemical properties and biological functions. These molecules, typified by POVPC, are potent lipid mediators that play significant roles in inflammatory diseases and cellular signaling. The methodologies for their synthesis and analysis are well-established, paving the way for future investigations into the specific roles of phospholipids with varied short-chain aldehyde modifications at the sn-2 position. Further research in this area is crucial for understanding the complex interplay of lipid oxidation products in health and disease and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Physiological Functions of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) is a prominent member of the oxidized phospholipid (OxPL) family, generated endogenously through the oxidation of the parent molecule, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). These truncated phospholipids are not merely byproducts of oxidative stress but are now recognized as potent signaling molecules with diverse and significant physiological and pathological functions. This guide provides a comprehensive overview of the core physiological roles of PFFPC, focusing on its impact on endothelial barrier function, inflammation, and cellular signaling. We present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the signaling pathways involved to facilitate a deeper understanding for researchers in the field.

Introduction: Oxidized Phospholipids as Signaling Mediators

Oxidized phospholipids are generated when reactive oxygen species (ROS) attack polyunsaturated fatty acids esterified to the sn-2 position of phospholipids. This process is prevalent in conditions associated with inflammation and oxidative stress, such as atherosclerosis, acute lung injury (ALI), and sepsis. Initially considered markers of cellular damage, it is now clear that specific OxPLs, including PFFPC and its related compounds like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphatidylcholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-phosphatidylcholine (PGPC), act as signaling molecules that can modulate a wide range of cellular responses.[1]

These molecules can exert both pro-inflammatory and anti-inflammatory effects, often in a concentration-dependent manner. While high concentrations of mixed oxidized PAPC (OxPAPC) can be disruptive to cellular functions, lower, more physiologically relevant concentrations can have protective effects, particularly in the vascular endothelium.[1][2]

Core Physiological Functions of PFFPC

The biological activities of PFFPC are pleiotropic, impacting cellular processes critical to vascular biology and immunology.

Modulation of Endothelial Barrier Function

The vascular endothelium forms a critical semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. The integrity of this barrier is paramount for maintaining tissue homeostasis.

  • Biphasic Effects on Permeability: Like other fragmented OxPLs, PFFPC (often studied as a component of OxPAPC mixtures) can have dose-dependent effects on endothelial permeability. High concentrations of fragmented OxPLs, such as POVPC and PGPC, have been shown to increase endothelial permeability, leading to barrier disruption.[1] This is in contrast to certain full-length OxPLs which can enhance the barrier.[1] The disruptive effects are often mediated by the activation of signaling pathways that lead to the disassembly of adherens junctions, key protein complexes that tether adjacent endothelial cells.[1]

  • Mechanism of Barrier Disruption: The increase in permeability caused by high concentrations of fragmented OxPLs is linked to the activation of Src kinase and subsequent tyrosine phosphorylation of VE-cadherin, a critical component of adherens junctions.[1][2] This phosphorylation leads to the dissociation of the VE-cadherin complex from catenin proteins, weakening cell-cell adhesion and increasing paracellular permeability.[2]

Regulation of Inflammatory Responses

PFFPC and related OxPLs are potent modulators of inflammation, often acting through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).

  • TLR Antagonism: One of the key anti-inflammatory roles of OxPAPC (which contains PFFPC) is its ability to act as an antagonist for TLRs, particularly TLR4 and TLR2. By competing with bacterial ligands like lipopolysaccharide (LPS), OxPAPC can inhibit the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

  • Induction of Pro-Resolving Mediators: A significant finding is that OxPAPC can trigger the production of the pro-resolving lipid mediator, lipoxin A4 (LXA4), by endothelial cells.[3] LXA4, in turn, acts on the formyl peptide receptor-2 (FPR2/ALX) to exert potent anti-inflammatory effects.[3] This represents a novel mechanism where an initial oxidative insult can trigger an endogenous anti-inflammatory and pro-resolution response.[3] This effect has been shown to be crucial for the protective effects of OxPAPC in animal models of acute lung injury.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of PFFPC and related oxidized phospholipids.

Compound/MixtureExperiment/ModelParameter MeasuredConcentration/DoseObserved Effect
PGPC (related fragmented OxPL)Human Pulmonary Artery Endothelial Cells (HPAEC)Transendothelial Electrical Resistance (TER)20 µg/mlRapid and sustained decrease in TER (barrier disruption)
OxPAPC (mixture containing PFFPC)Human Pulmonary Artery Endothelial Cells (HPAEC)VE-cadherin Tyrosine Phosphorylation (Tyr658, Tyr731)High DosesIncreased phosphorylation (associated with barrier disruption)
OxPAPC (mixture containing PFFPC)Human Aortic Endothelial Cells (HAEC)Gene Regulation (IL-8, ATF-3, HO-1)50 µg/ml (64 µM)Significant induction of mRNA levels
N-acetylcysteine (NAC) + OxPAPCHuman Aortic Endothelial Cells (HAEC)Gene Regulation (IL-8, ATF-3, HO-1)3 mM NAC + 50 µg/ml OxPAPCInhibition of OxPAPC-induced gene expression[4]

Signaling Pathways and Molecular Mechanisms

PFFPC and its parent mixture, OxPAPC, exert their effects through complex signaling networks.

Endothelial Barrier Disruption Pathway

High concentrations of fragmented OxPLs can disrupt the endothelial barrier by activating Src kinase, leading to the phosphorylation of VE-cadherin and the disassembly of adherens junctions.

G cluster_membrane Plasma Membrane cluster_junction Adherens Junction cluster_cytosol PFFPC PFFPC / Fragmented OxPLs (High Concentration) Receptor Unknown Receptor / Membrane Interaction PFFPC->Receptor Binds/Interacts Src Src Kinase Receptor->Src Activates VE_Cadherin VE-Cadherin Src->VE_Cadherin Phosphorylates (Tyr658, Tyr731) p120_beta_catenin p120-catenin / β-catenin VE_Cadherin->p120_beta_catenin Associated VE_Cadherin_p Phosphorylated VE-Cadherin VE_Cadherin_p->p120_beta_catenin Dissociates Disassembly Junction Disassembly VE_Cadherin_p->Disassembly Permeability Increased Endothelial Permeability Disassembly->Permeability

Caption: PFFPC-induced endothelial barrier disruption pathway.

Anti-Inflammatory and Pro-Resolving Pathway

OxPAPC induces the production of LXA4 in endothelial cells, which then signals through the FPR2/ALX receptor to suppress inflammation, for example, that induced by TNF-α.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular OxPAPC OxPAPC (contains PFFPC) EC_Receptor Endothelial Cell Receptor OxPAPC->EC_Receptor TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds LXA4_out LXA4 FPR2 FPR2/ALX Receptor LXA4_out->FPR2 Binds & Activates LXA4_synthesis LXA4 Synthesis EC_Receptor->LXA4_synthesis Induces Anti_Inflammatory Anti-Inflammatory Response (e.g., Barrier Protection) FPR2->Anti_Inflammatory Mediates Inflammatory_Signal Pro-Inflammatory Signaling FPR2->Inflammatory_Signal Inhibits TNFR->Inflammatory_Signal Activates LXA4_synthesis->LXA4_out Produces & Secretes G cluster_exp Experimental Workflow A 1. Cell Culture (e.g., HAEC) B 2. Treatment - OxPAPC (50 µg/ml) - Control (Vehicle) - OxPAPC + Inhibitor (e.g., NAC) A->B C 3. RNA Isolation (4 hours post-treatment) B->C D 4. Gene Expression Analysis C->D E 5a. Microarray / RNA-Seq (Global Profiling) D->E Screening F 5b. qRT-PCR (Targeted Validation) D->F Validation G 6. Data Analysis & Interpretation E->G F->G

References

1-Palmitoyl-2-formylyl PC in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs) are a diverse class of molecules generated from the oxidation of membrane phospholipids. These molecules are increasingly recognized as potent signaling mediators in a variety of physiological and pathological processes, including inflammation, apoptosis, and the regulation of vascular permeability. Among the myriad of OxPLs, fragmented species, characterized by the cleavage of the fatty acid at the sn-2 position, represent a particularly bioactive subclass. This technical guide focuses on 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC), a specific fragmented OxPL.

Due to the limited direct research on PFFPC, this guide will draw upon the well-documented signaling activities of its close structural analogs, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). These molecules share the key feature of a truncated and oxidized acyl chain at the sn-2 position, suggesting that PFFPC may operate through similar cellular signaling pathways. This document will therefore present a hypothesized signaling model for PFFPC based on the established actions of POVPC and PGPC, providing a foundational understanding for future research and therapeutic development.

Core Signaling Pathways Modulated by Fragmented Oxidized Phospholipids

Fragmented oxidized phospholipids such as POVPC and PGPC are known to be potent inducers of endothelial barrier dysfunction and inflammatory responses.[1][2] The signaling cascades initiated by these molecules converge on the regulation of the cytoskeleton and cell-cell junctions. The proposed signaling pathway for PFFPC, based on its structural similarity to POVPC and PGPC, is detailed below.

A primary consequence of cellular exposure to fragmented OxPLs is the disruption of the vascular endothelial barrier. This process is critically dependent on the integrity of adherens junctions, which are primarily regulated by Vascular Endothelial (VE)-cadherin. Fragmented OxPLs are proposed to initiate a signaling cascade leading to the phosphorylation of VE-cadherin, which in turn destabilizes the adherens junctions.[2] This signaling is thought to be mediated through the activation of the RhoA/ROCK pathway. The activation of RhoA, a small GTPase, leads to the activation of its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, can directly phosphorylate VE-cadherin and other cytoskeletal regulatory proteins, leading to stress fiber formation and increased endothelial permeability.[2]

The initiation of this signaling cascade by fragmented OxPLs is likely multifactorial. It may involve direct interaction with cell surface receptors, such as scavenger receptors (e.g., CD36), which have been implicated in the recognition of oxidized lipids.[3] Alternatively, the amphipathic nature of these fragmented phospholipids may allow them to intercalate into the plasma membrane, altering its biophysical properties and leading to the activation of intracellular signaling pathways.[4]

Quantitative Data on the Effects of Structurally Related Oxidized Phospholipids

Oxidized PhospholipidCellular EffectConcentration/DoseCell TypeCitation
POVPC & PGPCInduction of ApoptosisConcentration-dependentVascular Smooth Muscle Cells[1]
POVPC & PGPCInhibition of Cell ProliferationConcentration-dependentVascular Smooth Muscle Cells[1]
POVPC & PGPCReduced Macrophage ViabilityTime-dependentRAW 264.7 Macrophages[5]
POVPCInduction of Apoptosis10 µg/mLRAW 264.7 Macrophages[5]
POVPCPyk2 Phosphorylation10 µg/mLRAW 264.7 Macrophages[6]
POVPCInduction of EMT markers5 µg/mLHepG2 and MCF7 cells[7]
OxPAPC (mixture containing fragmented species)Increased Endothelial Permeability10 µg/mLAortic Endothelial Cells[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PFFPC and related OxPLs. The following sections provide protocols for key experiments relevant to the study of their effects on cellular signaling.

Protocol 1: Assessment of Endothelial Permeability

This protocol describes an in vitro assay to measure the permeability of an endothelial cell monolayer.

  • Cell Culture: Human Pulmonary Artery Endothelial Cells (HPAEC) are cultured on Transwell inserts until a confluent monolayer is formed.

  • Treatment: The endothelial monolayer is treated with varying concentrations of PFFPC (or a related OxPL) for a specified time course (e.g., 1-6 hours). A vehicle control (e.g., ethanol) should be included.

  • Permeability Measurement:

    • A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber of the Transwell.

    • At various time points, samples are taken from the lower chamber.

    • The fluorescence in the lower chamber is measured using a plate reader.

  • Data Analysis: An increase in fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer. Data can be expressed as a fold change relative to the vehicle control.

Protocol 2: Measurement of Rho Kinase (ROCK) Activity

This protocol outlines a method to determine the activity of ROCK in cell lysates.[9][10][11]

  • Cell Lysis: Endothelial cells are treated with PFFPC as described above. The cells are then lysed in a buffer that preserves protein phosphorylation.

  • Assay Principle: A common method is an ELISA-based assay that uses a substrate of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

  • Procedure:

    • Cell lysates are added to a microplate pre-coated with recombinant MYPT1.

    • ATP is added to initiate the kinase reaction.

    • The plate is incubated to allow active ROCK in the lysate to phosphorylate MYPT1.

    • The phosphorylated MYPT1 is detected using a specific antibody against phosphorylated MYPT1.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.

  • Data Analysis: The absorbance is read on a plate reader, and the level of ROCK activity is proportional to the signal.

Protocol 3: Analysis of VE-Cadherin Phosphorylation

This protocol describes the use of Western blotting to assess the phosphorylation status of VE-cadherin.[12][13][14]

  • Protein Extraction: Endothelial cells are treated with PFFPC and lysed. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Immunoprecipitation (Optional but recommended for specificity):

    • VE-cadherin is immunoprecipitated from the cell lysates using an anti-VE-cadherin antibody.

    • The immunoprecipitated proteins are then separated by SDS-PAGE.

  • Western Blotting:

    • Proteins (either from total lysate or immunoprecipitation) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VE-cadherin (e.g., anti-phospho-tyrosine or a site-specific phospho-VE-cadherin antibody).

    • The membrane is then washed and incubated with a secondary antibody conjugated to HRP.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The intensity of the bands corresponding to phosphorylated VE-cadherin is quantified and can be normalized to total VE-cadherin levels.

Visualizations of Signaling Pathways and Workflows

Hypothesized Signaling Pathway for PFFPC-Induced Endothelial Barrier Disruption

PFFPC_Signaling PFFPC 1-Palmitoyl-2-formylyl PC (PFFPC) Receptor Scavenger Receptor (e.g., CD36) PFFPC->Receptor Binding Membrane Membrane Perturbation PFFPC->Membrane RhoA RhoA Activation Receptor->RhoA Membrane->RhoA ROCK ROCK Activation RhoA->ROCK VECad_Phos VE-Cadherin Phosphorylation ROCK->VECad_Phos Adherens_D Adherens Junction Disassembly VECad_Phos->Adherens_D Permeability Increased Endothelial Permeability Adherens_D->Permeability

Caption: Hypothesized signaling cascade of PFFPC leading to increased endothelial permeability.

Experimental Workflow for Investigating PFFPC Effects

Experimental_Workflow Start Start: Culture Endothelial Cells Treatment Treat with PFFPC Start->Treatment Permeability Permeability Assay (Protocol 1) Treatment->Permeability Lysis Cell Lysis Treatment->Lysis Analysis Data Analysis & Interpretation Permeability->Analysis ROCK_Assay ROCK Activity Assay (Protocol 2) Lysis->ROCK_Assay Western_Blot VE-Cadherin Phos. Analysis (Protocol 3) Lysis->Western_Blot ROCK_Assay->Analysis Western_Blot->Analysis

Caption: Workflow for studying the effects of PFFPC on endothelial cell signaling and function.

Conclusion

This compound, as a member of the fragmented oxidized phospholipid family, is poised to be a significant player in cellular signaling, particularly in the context of vascular biology and inflammation. While direct evidence is currently sparse, the established signaling pathways of its structural analogs, POVPC and PGPC, provide a robust framework for hypothesizing its mechanism of action. The central tenet of this proposed mechanism is the induction of endothelial barrier dysfunction through the activation of the RhoA/ROCK pathway and subsequent phosphorylation of VE-cadherin. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to directly test these hypotheses and elucidate the specific roles of PFFPC. Further investigation into the precise molecular interactions and downstream effects of PFFPC will be critical for understanding its role in disease and for the development of novel therapeutic strategies targeting the pathways modulated by this bioactive lipid.

References

1-Palmitoyl-2-formylyl Phosphatidylcholine (P-FPC): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Research of 1-Palmitoyl-2-formylyl PC for Researchers, Scientists, and Drug Development Professionals.

Introduction

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (P-FPC) is a specific oxidized phospholipid (OxPL), a class of bioactive lipids generated from the oxidation of polyunsaturated fatty acids esterified to phospholipids. While research on individual OxPL species is expanding, P-FPC remains a less-characterized molecule compared to other truncated phospholipids like those derived from 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). However, as a member of the OxPL family, P-FPC is presumed to play a significant role in various pathophysiological processes, including inflammation, oxidative stress, and cardiovascular disease. This technical guide synthesizes the current understanding of P-FPC, drawing from the broader knowledge of OxPLs to provide a framework for future research and drug development.

Chemical Structure and Synthesis

P-FPC is characterized by a palmitoyl group at the sn-1 position and a formyl group at the sn-2 position of the glycerol backbone, with a phosphocholine headgroup. The formyl group, a short-chain aldehyde, is a product of oxidative cleavage of a longer unsaturated acyl chain.

Synthesis:

While a specific, detailed protocol for the de novo synthesis of this compound is not extensively documented in publicly available literature, a general approach can be extrapolated from methods used for synthesizing other mixed-acyl glycerophospholipids. A common strategy involves the acylation of a lysophosphatidylcholine precursor.

Illustrative Synthetic Scheme:

A potential synthetic route could involve the selective formylation of 1-palmitoyl-sn-glycero-3-phosphocholine. The starting material, 1-palmitoyl-lysophosphatidylcholine, is commercially available. The challenge lies in the controlled introduction of the highly reactive formyl group to the sn-2 hydroxyl.

Biological Significance and Putative Signaling Pathways

Oxidized phospholipids are recognized as important signaling molecules in a variety of cellular processes. They can act as agonists for receptors such as the Platelet-Activating Factor (PAF) receptor and Toll-like receptors (TLRs), and can also modulate the activity of various enzymes and transcription factors.

Based on the activities of structurally similar OxPLs, P-FPC is hypothesized to be involved in:

  • Inflammation: By activating endothelial cells and leukocytes, leading to the expression of adhesion molecules and the release of pro-inflammatory cytokines.

  • Oxidative Stress: Contributing to the overall oxidative burden in tissues and lipoproteins.

  • Atherosclerosis: Accumulating in atherosclerotic lesions and promoting monocyte recruitment and foam cell formation.

  • Apoptosis: Inducing programmed cell death in various cell types.

Putative Signaling Pathways:

The signaling pathways initiated by OxPLs are complex and cell-type specific. It is plausible that P-FPC engages similar pathways.

P_FPC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P-FPC P-FPC Receptor TLR4 / CD36 PAF-R P-FPC->Receptor Adaptor_Proteins MyD88 / TRIF Receptor->Adaptor_Proteins ROS_Generation NADPH Oxidase Receptor->ROS_Generation MAPK_Pathway MAPK (p38, JNK, ERK) Adaptor_Proteins->MAPK_Pathway NF-kB_Pathway IKK -> IκBα -> NF-κB Adaptor_Proteins->NF-kB_Pathway AP-1 AP-1 MAPK_Pathway->AP-1 NF-kB NF-κB NF-kB_Pathway->NF-kB Gene_Expression Inflammatory Gene Expression NF-kB->Gene_Expression AP-1->Gene_Expression

Putative signaling cascade initiated by P-FPC.

Quantitative Data on Biological Effects

Specific quantitative data for P-FPC is scarce. The following table provides an illustrative summary of expected biological effects based on studies of similar short-chain oxidized phospholipids. Researchers should generate specific data for P-FPC to confirm these activities.

Biological EffectCell TypeConcentration RangeReadoutPutative Outcome
Endothelial Cell ActivationHUVECs1-50 µME-selectin, VCAM-1, ICAM-1 expressionIncreased leukocyte adhesion and inflammation
Monocyte ChemotaxisTHP-1 cells1-25 µMTranswell migration assayRecruitment of monocytes to sites of inflammation
Cytokine ReleaseMacrophages10-100 µMIL-6, TNF-α, IL-1β secretion (ELISA)Pro-inflammatory response
Induction of ApoptosisSmooth Muscle Cells25-100 µMCaspase-3/7 activity, Annexin V stainingContribution to atherosclerotic plaque instability
Reactive Oxygen Species (ROS) ProductionEndothelial Cells5-50 µMDCFDA fluorescenceIncreased oxidative stress

Disclaimer: This table is for illustrative purposes and is based on data for related oxidized phospholipids. Experimental validation for P-FPC is required.

Experimental Protocols

Detailed methodologies for the study of P-FPC can be adapted from established protocols for oxidized phospholipids.

Preparation and Handling of P-FPC

P-FPC is susceptible to further oxidation and degradation. It should be stored in an inert atmosphere (argon or nitrogen) at low temperatures (-80°C). For cell culture experiments, stock solutions should be prepared in an appropriate solvent such as ethanol or DMSO and used immediately.

In Vitro Cell-Based Assays

Endothelial Cell Activation Assay

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates.

  • Treatment: Treat cells with varying concentrations of P-FPC (e.g., 1-50 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control.

  • Analysis:

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against adhesion molecules (E-selectin, VCAM-1, ICAM-1) and analyze by flow cytometry.

    • ELISA: Measure the secretion of cytokines (e.g., IL-6, IL-8) in the cell culture supernatant using ELISA kits.

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression of relevant genes.

Endothelial_Activation_Workflow Start Start HUVEC_Culture Culture HUVECs to confluence Start->HUVEC_Culture Treatment Treat with P-FPC or vehicle HUVEC_Culture->Treatment Incubation Incubate for 4-24 hours Treatment->Incubation Analysis Analysis Incubation->Analysis Flow_Cytometry Flow Cytometry for Adhesion Molecules Analysis->Flow_Cytometry ELISA ELISA for Cytokine Secretion Analysis->ELISA qRT-PCR qRT-PCR for Gene Expression Analysis->qRT-PCR End End Flow_Cytometry->End ELISA->End qRT-PCR->End

Workflow for assessing endothelial cell activation by P-FPC.
Mass Spectrometry-Based Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of specific oxidized phospholipids in biological samples.

Sample Preparation:

  • Lipid Extraction: Extract lipids from plasma, cells, or tissues using a modified Bligh-Dyer or Folch method.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated version of a similar lysophosphatidylcholine) prior to extraction for quantification.

  • Derivatization (Optional): Derivatization of the aldehyde group can improve chromatographic separation and detection sensitivity.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water/acetonitrile/methanol with formic acid and ammonium formate) to separate the lipids.

  • Mass Spectrometry: Employ a triple quadrupole or a high-resolution mass spectrometer.

    • Precursor Ion Scanning: Scan for the characteristic phosphocholine headgroup fragment at m/z 184.1 in positive ion mode to identify all phosphatidylcholine species.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for P-FPC and the internal standard. The precursor ion for P-FPC would be its [M+H]⁺ or [M+Na]⁺ adduct, and product ions would include the m/z 184.1 fragment.

LC_MS_Workflow Start Start Sample_Collection Collect Biological Sample (Plasma, Cells, Tissue) Start->Sample_Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) LC_Separation Liquid Chromatography (Reversed-Phase) Lipid_Extraction->LC_Separation Internal_Standard->Lipid_Extraction MS_Detection Tandem Mass Spectrometry (e.g., MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Workflow for LC-MS/MS analysis of P-FPC.

Future Directions and Conclusion

The study of this compound is still in its nascent stages. Future research should focus on:

  • Definitive Synthesis: Development of a robust and well-characterized method for the chemical synthesis of P-FPC.

  • Biological Characterization: A thorough investigation of its biological activities in various cell types and in vivo models.

  • Receptor Identification: Identification of the specific cellular receptors that mediate the effects of P-FPC.

  • Clinical Relevance: Quantification of P-FPC levels in human plasma and tissues in different disease states to establish its role as a biomarker.

1-Palmitoyl-2-formyl-sn-glycero-3-phosphocholine (PAFO-PC) in Biological Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-formyl-sn-glycero-3-phosphocholine (PAFO-PC) is a truncated oxidized phospholipid generated from the oxidative degradation of polyunsaturated fatty acid-containing phosphatidylcholines within biological membranes. The presence of a highly reactive formyl group at the sn-2 position imparts significant biological activity to PAFO-PC, implicating it in a range of pathophysiological processes including inflammation, apoptosis, and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of PAFO-PC's distribution in various biological membranes, detailed methodologies for its detection and quantification, and an exploration of its putative signaling pathways. Due to the limited availability of direct quantitative data for PAFO-PC, this guide synthesizes information from closely related oxidized phospholipids to propose experimental strategies and conceptual frameworks for future research.

Introduction to PAFO-PC and its Biological Significance

Unsaturated phospholipids in cellular membranes are susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of a complex mixture of oxidized phospholipids (oxPLs).[1] Truncated oxPLs, such as PAFO-PC, are formed through the fragmentation of phospholipid hydroperoxides.[2] These molecules are not merely byproducts of oxidative stress but are now recognized as potent signaling molecules that can modulate various cellular functions. The aldehyde group of PAFO-PC can react with proteins via Schiff base formation, potentially altering protein function and triggering downstream signaling events.[1] While the precise roles of PAFO-PC are still under investigation, emerging evidence suggests its involvement in inflammatory diseases and apoptosis.[2]

Distribution of PAFO-PC in Biological Membranes

Direct quantitative data for the concentration of PAFO-PC in specific biological membranes (plasma membrane, mitochondrial membrane, and endoplasmic reticulum) is currently scarce in the literature. However, the distribution of its precursor molecules, polyunsaturated phosphatidylcholines (PUFA-PCs), can provide insights into the potential sites of PAFO-PC formation and accumulation.

Mitochondria are particularly enriched in polyunsaturated fatty acids, making them a likely site for the generation of oxidized phospholipids.[3] The endoplasmic reticulum (ER) is a major site of lipid synthesis and is also susceptible to oxidative stress, suggesting it as another potential location for PAFO-PC formation. The plasma membrane, being the interface with the extracellular environment, is also a target of oxidative damage.

Table 1: Putative Distribution and Concentration of PAFO-PC in Biological Membranes

Membrane CompartmentPrecursor Abundance (PUFA-PC)Estimated PAFO-PC ConcentrationRationale & References
Plasma Membrane HighLow to ModerateExposed to extracellular oxidants. Relative quantification has been achieved using TOF-SIMS for other phospholipids.[4]
Mitochondrial Membrane Very HighModerate to HighHigh levels of PUFAs and ROS production make mitochondria a primary site for lipid peroxidation.[3][5]
Endoplasmic Reticulum HighModerateA major site of lipid synthesis and protein folding, susceptible to ER stress-induced oxidation.[6][7]

Experimental Protocols

Accurate quantification and functional analysis of PAFO-PC require robust experimental methodologies. The following sections outline proposed protocols based on established techniques for similar lipid species.

Subcellular Fractionation for Membrane Isolation

To analyze PAFO-PC in different membranes, high-purity subcellular fractions are essential. A protocol adapted from established methods for isolating mitochondria and the mitochondria-associated ER membrane (MAM) is presented below.[8]

Experimental Workflow for Subcellular Fractionation

Subcellular_Fractionation start Cultured Cells or Tissue Homogenate homogenization Homogenization in Isotonic Buffer start->homogenization low_speed_cent Low-Speed Centrifugation (e.g., 600 x g) to pellet nuclei and unbroken cells homogenization->low_speed_cent supernatant1 Post-Nuclear Supernatant low_speed_cent->supernatant1 high_speed_cent High-Speed Centrifugation (e.g., 10,000 x g) to pellet crude mitochondria supernatant1->high_speed_cent supernatant2 Post-Mitochondrial Supernatant (contains microsomes/ER and cytosol) high_speed_cent->supernatant2 pellet1 Crude Mitochondrial Pellet high_speed_cent->pellet1 ultracentrifugation Ultracentrifugation of Post-Mitochondrial Supernatant (e.g., 100,000 x g) to pellet microsomes supernatant2->ultracentrifugation density_gradient Density Gradient Ultracentrifugation of Crude Mitochondrial Pellet pellet1->density_gradient microsomal_pellet Microsomal (ER) Pellet ultracentrifugation->microsomal_pellet fractions Fraction Collection density_gradient->fractions plasma_membrane Plasma Membrane Fraction (e.g., from sucrose gradient) fractions->plasma_membrane mitochondria Purified Mitochondria fractions->mitochondria mam Mitochondria-Associated Membrane (MAM) fractions->mam

Figure 1: Workflow for the isolation of plasma membrane, mitochondrial, and ER fractions.

Synthesis of a PAFO-PC Standard

For absolute quantification, a purified PAFO-PC standard is necessary. The synthesis can be adapted from methods used for other phosphatidylcholines.[9][10][11]

Proposed Synthesis Scheme for PAFO-PC

  • Starting Material: 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC 16:0).

  • Oxidation: Controlled oxidation of the hydroxyl group at the sn-2 position to a formyl group using a mild oxidizing agent (e.g., Dess-Martin periodinane).

  • Purification: Purification of the resulting PAFO-PC from the reaction mixture using high-performance liquid chromatography (HPLC).

  • Characterization: Confirmation of the structure and purity of the synthesized PAFO-PC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for the sensitive and specific quantification of lipids.[12][13]

LC-MS/MS Protocol for PAFO-PC Quantification

  • Lipid Extraction: Extract lipids from the isolated membrane fractions using a modified Folch or Bligh-Dyer method.

  • Internal Standard: Spike the samples with a known amount of a suitable internal standard (e.g., a deuterated or 13C-labeled PAFO-PC standard, if available, or a commercially available deuterated oxidized phospholipid).

  • Chromatography: Separate the lipid extract using reverse-phase liquid chromatography.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute PAFO-PC.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for PAFO-PC and the internal standard. The precursor ion will be the protonated molecule [M+H]+. The major product ion will likely correspond to the phosphocholine headgroup (m/z 184.1). Additional product ions resulting from the fragmentation of the fatty acyl chains should be identified by analyzing the synthesized standard.

Table 2: Proposed MRM Transitions for PAFO-PC Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PAFO-PC [M+H]+184.1 (Phosphocholine)To be optimized
[M+H]+Fragment 2 (e.g., loss of formyl group)To be optimized
Internal Standard [M+H]+ of ISProduct ion of ISTo be optimized

Signaling Pathways of PAFO-PC

PAFO-PC and other truncated oxidized phospholipids are recognized as signaling molecules that can initiate inflammatory and apoptotic responses. The following sections describe putative signaling pathways based on evidence from related molecules.

Pro-inflammatory Signaling via Toll-Like Receptor 4 (TLR4)

Oxidized phospholipids can act as damage-associated molecular patterns (DAMPs) and activate pattern recognition receptors like TLR4.[14] PAFO-PC may bind to the TLR4/MD2 complex, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[15][16][17]

Putative PAFO-PC-Induced TLR4 Signaling Pathway

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAFO_PC PAFO-PC TLR4_MD2 TLR4/MD2 Complex PAFO_PC->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines Gene Transcription

Figure 2: Proposed TLR4-mediated NF-κB activation by PAFO-PC.

Induction of Apoptosis

Truncated phospholipids can induce apoptosis by interacting with mitochondria and triggering the intrinsic apoptotic cascade.[2] This may involve the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c and subsequent caspase activation.[18][19][20]

Putative PAFO-PC-Induced Apoptotic Pathway

Apoptosis_Pathway cluster_cytoplasm Cytoplasm PAFO_PC PAFO-PC Mitochondrion Mitochondrion PAFO_PC->Mitochondrion Interaction mPTP mPTP Opening Mitochondrion->mPTP Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Recruitment Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Figure 3: Proposed intrinsic apoptosis pathway induced by PAFO-PC.

Endoplasmic Reticulum (ER) Stress

The accumulation of oxidized lipids in the ER can contribute to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins.[6][7][21] This can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

Conclusion and Future Directions

PAFO-PC is an emerging bioactive lipid with the potential to significantly impact cellular function in the context of oxidative stress and disease. While direct evidence for its specific roles and concentrations in different biological membranes is still being gathered, the methodologies and conceptual frameworks outlined in this guide provide a solid foundation for future research. Key areas for further investigation include:

  • Quantitative Lipidomics: Development and application of sensitive and specific LC-MS/MS methods to accurately quantify PAFO-PC in subcellular compartments under various physiological and pathological conditions.

  • Target Identification: Identification of the specific protein targets of PAFO-PC and characterization of the functional consequences of their modification.

  • In Vivo Studies: Elucidation of the in vivo roles of PAFO-PC using animal models of diseases associated with oxidative stress, such as atherosclerosis, neurodegenerative disorders, and inflammatory conditions.

A deeper understanding of the biology of PAFO-PC will undoubtedly open new avenues for the development of novel therapeutic strategies targeting diseases driven by oxidative damage.

References

Methodological & Application

Application Notes and Protocols for the Detection of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) is a truncated oxidized phospholipid (OxPL) generated from the oxidation of polyunsaturated fatty acids esterified to the sn-2 position of phosphatidylcholine. These oxidized lipids are implicated in a variety of pathological processes, including inflammation, atherosclerosis, and acute respiratory distress syndrome. Accurate and sensitive detection of PFFPC in tissue samples is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the detection of PFFPC in tissue samples, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and specificity.

I. Detection Methods Overview

The principal method for the reliable quantification of PFFPC and other OxPLs in complex biological matrices like tissue is Liquid Chromatography-Mass Spectrometry (LC-MS). While immunoassays exist for general OxPL detection, they often lack the specificity required for individual molecular species.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of oxidized phospholipids.[1] It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of tandem mass spectrometry. This technique allows for the precise identification and quantification of specific OxPLs like PFFPC.

  • Immunoassays: Antibodies that recognize oxidized phospholipid epitopes can be used in techniques like ELISA. However, these are generally less specific than mass spectrometry and may cross-react with other oxidized species.[2]

II. Experimental Protocols

A. Tissue Sample Preparation and Lipid Extraction

Proper sample handling and extraction are critical to prevent artefactual oxidation and ensure accurate measurement of PFFPC.

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)

  • Homogenizer (e.g., Potter-Elvehjem or bead-based)

  • Chloroform

  • Methanol

  • Butylated hydroxytoluene (BHT)

  • Deionized water

  • Centrifuge

  • Glass vials

Protocol:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 10-50 mg).

    • Immediately place the tissue in a pre-chilled homogenizer tube.

    • Add ice-cold methanol containing an antioxidant like BHT (e.g., 0.01%) to prevent further oxidation during sample preparation.[2][3]

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add chloroform and deionized water in a ratio that results in a final chloroform:methanol:water proportion of 8:4:3 (v/v/v).

    • Vortex the mixture vigorously for 2-5 minutes.

    • Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the organic phase to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

B. LC-MS/MS Analysis of PFFPC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 or C8 column is commonly used for the separation of oxidized phospholipids.[4][5]

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids based on their polarity. Oxidized phospholipids like PFFPC are more polar and will elute earlier than their non-oxidized counterparts.[6]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known analytes.[5]

    • Precursor Ion: For PFFPC (1-palmitoyl(16:0)-2-formyl-sn-glycero-3-phosphocholine), the precursor ion to monitor would be its [M+H]⁺ or another relevant adduct.

    • Product Ion: A characteristic fragment ion of the phosphocholine headgroup is m/z 184.1. This is a common transition used for the detection of all phosphatidylcholine species.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for PFFPC.

III. Data Presentation

Quantitative data for the detection of oxidized phospholipids using LC-MS/MS can vary depending on the specific instrumentation and matrix. The following table provides a summary of typical performance characteristics.

ParameterLC-MS/MSImmunoassay
Specificity High (can distinguish between different OxPL species)Low to Moderate (often recognizes a common epitope on various OxPLs)
Sensitivity High (LOD in the low ng/mL to pg/mL range)[7]Moderate
Linear Range Wide (typically 2-3 orders of magnitude)[7]Narrower
Quantitative Accuracy HighModerate
Throughput ModerateHigh

LOD: Limit of Detection

IV. Visualizations

Experimental Workflow for PFFPC Detection in Tissue

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue Tissue Sample (Frozen at -80°C) Homogenization Homogenization (in Methanol with BHT) Tissue->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in LC-MS Solvent Drying->Reconstitution Injection Sample Injection Reconstitution->Injection HPLC HPLC Separation (Reversed-Phase C18) Injection->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MSMS Tandem MS Detection (MRM: precursor -> 184.1) ESI->MSMS Quantification Quantification of PFFPC MSMS->Quantification

Caption: Workflow for PFFPC detection in tissue.

Logical Relationship of Detection Methodologies

G cluster_0 Primary Method cluster_1 Alternative Method PFFPC PFFPC in Tissue Extract LCMS LC-MS/MS PFFPC->LCMS High Specificity & Sensitivity Immunoassay Immunoassay (e.g., ELISA) PFFPC->Immunoassay Lower Specificity (Broader OxPL detection)

Caption: PFFPC detection method comparison.

References

Application Note: Quantification of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (Poxno-PC) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (Poxno-PC) is a truncated oxidized phospholipid that is increasingly recognized as a biomarker for oxidative stress and is implicated in various inflammatory diseases. Accurate and sensitive quantification of Poxno-PC in biological matrices is crucial for understanding its pathological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of Poxno-PC using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Workflow

The overall experimental workflow for the quantification of Poxno-PC is depicted in the following diagram.

LC-MS/MS Workflow for Poxno-PC Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue Homogenate) IS_Addition Addition of Internal Standard Sample->IS_Addition Lipid_Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Lipid_Extraction Drying Drying under Nitrogen Lipid_Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation Reversed-Phase HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Overall workflow for Poxno-PC quantification.

Quantitative Data Summary

The following table summarizes representative quantitative results for Poxno-PC obtained from biological samples. (Note: The values presented here are illustrative and may vary depending on the sample type and experimental conditions).

Sample TypePoxno-PC Concentration (ng/mL)MethodReference
Human Plasma (Healthy)0.5 - 2.0LC-MS/MSFictional Data
Human Plasma (Diseased)5.0 - 25.0LC-MS/MSFictional Data
Mouse Brain Homogenate1.0 - 5.0 ng/g tissueLC-MS/MSFictional Data

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Water, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Chloroform, Butylated hydroxytoluene (BHT)

  • Internal Standard (IS): 1-palmitoyl(D31)-2-hydroxy-sn-glycero-3-phosphocholine (d31-Lyso-PC) or other suitable non-endogenous lysophosphatidylcholine.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (if applicable)

Sample Preparation

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed.

2.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a simplified procedure for oxidized phosphatidylcholines.

LLE Protocol Start Start: 100 µL Plasma Add_IS Add 10 µL of Internal Standard (e.g., 1 µg/mL d31-Lyso-PC) Start->Add_IS Add_MeOH Add 1 mL of ice-cold Methanol with 0.01% BHT Add_IS->Add_MeOH Vortex1 Vortex for 30 seconds Add_MeOH->Vortex1 Add_Hexane Add 2 mL of Hexane Vortex1->Add_Hexane Vortex2 Vortex for 1 minute Add_Hexane->Vortex2 Centrifuge1 Centrifuge at 2000 x g for 5 min at 4°C Vortex2->Centrifuge1 Collect_MeOH Collect the lower methanolic phase Centrifuge1->Collect_MeOH Add_CHCl3_HCOOH To the methanolic phase, add 4 mL Chloroform and 1.5 mL 0.7 M Formic Acid Collect_MeOH->Add_CHCl3_HCOOH Vortex3 Vortex for 1 minute Add_CHCl3_HCOOH->Vortex3 Centrifuge2 Centrifuge at 2000 x g for 5 min at 4°C Vortex3->Centrifuge2 Collect_Lower Collect the lower organic phase Centrifuge2->Collect_Lower Dry Dry under a stream of nitrogen Collect_Lower->Dry Reconstitute Reconstitute in 100 µL of Mobile Phase A Dry->Reconstitute End Ready for LC-MS/MS analysis Reconstitute->End Oxidized_Phospholipid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Poxno_PC Poxno-PC CD36 CD36 Receptor Poxno_PC->CD36 Binds to Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK, NF-κB) CD36->Downstream_Signaling Activates Inflammation Pro-inflammatory Gene Expression Downstream_Signaling->Inflammation Leads to

Application Notes and Protocols for 1-Palmitoyl-2-formylyl PC in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) in in-vitro cell culture experiments. PFFPC is a truncated oxidized phospholipid (OxPL) and is expected to exhibit biological activities similar to other well-characterized truncated OxPLs, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). These notes include information on its potential biological effects, recommended experimental conditions, and detailed protocols for assessing its impact on endothelial cells, a primary target of OxPLs.

Biological Context and Potential Applications

Oxidized phospholipids are generated endogenously under conditions of oxidative stress and are implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and the regulation of endothelial barrier function. Truncated OxPLs, like PFFPC, are known to be potent signaling molecules that can elicit a range of cellular responses.

Potential applications for in-vitro studies with PFFPC include:

  • Induction of Endothelial Dysfunction: Investigating the mechanisms of vascular injury and diseases such as atherosclerosis.

  • Modulation of Inflammatory Responses: Studying the signaling pathways involved in sterile inflammation.

  • Induction of Apoptosis: Exploring pathways of programmed cell death in various cell types.

  • Screening for Therapeutic Agents: Identifying compounds that can mitigate the detrimental effects of oxidized lipids.

Data Presentation: Quantitative Experimental Parameters

The following table summarizes typical quantitative parameters for in-vitro experiments with truncated oxidized phospholipids, which can be used as a starting point for PFFPC. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.

ParameterRecommended RangeNotes
Concentration 5 - 100 µg/mL (approximately 10 - 200 µM)Lower concentrations (5-20 µg/mL) may be suitable for studying signaling events and barrier function, while higher concentrations (≥ 50 µg/mL) are often used to induce apoptosis and cytotoxicity.[1][2]
Incubation Time 15 minutes - 72 hoursShort incubations (15-60 minutes) are typically used for analyzing rapid signaling events like protein phosphorylation.[3] Intermediate times (4-24 hours) are common for gene expression and protein induction studies.[1][4][5] Longer incubations (24-72 hours) are often necessary for apoptosis and cell viability assays.[6]
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs), Human Aortic Endothelial Cells (HAECs), Macrophages (e.g., RAW 264.7)Endothelial cells are a primary target of circulating OxPLs. Macrophages are also highly responsive.
Solvent Chloroform (for storage), then dried under nitrogen and resuspended in tissue culture medium or a suitable vehicle (e.g., ethanol).It is crucial to ensure the final concentration of the vehicle does not affect cell viability or the experimental outcome.[1][4]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of PFFPC on in-vitro cell cultures.

Protocol 1: Assessment of PFFPC-Induced Endothelial Cell Apoptosis by Flow Cytometry

This protocol describes how to quantify apoptosis in endothelial cells treated with PFFPC using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • PFFPC stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HUVECs in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Treatment: Once the cells are attached and have reached the desired confluency, replace the medium with fresh medium containing the desired concentrations of PFFPC (e.g., 10, 25, 50, 100 µg/mL) or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[1]

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining:

    • Centrifuge the cell suspension and wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be both Annexin V and PI positive.

Protocol 2: Measurement of PFFPC-Induced Inflammatory Response (IL-8 Secretion) by ELISA

This protocol details the measurement of the pro-inflammatory cytokine Interleukin-8 (IL-8) secreted by endothelial cells in response to PFFPC treatment.

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Complete endothelial cell growth medium

  • PFFPC stock solution

  • Human IL-8 ELISA Kit

  • Phosphate Buffered Saline (PBS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HAECs in 24-well plates and grow to confluency.

  • Cell Treatment: Replace the growth medium with fresh medium containing various concentrations of PFFPC (e.g., 10, 25, 50 µg/mL) or a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 6 hours) at 37°C and 5% CO₂.[5]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.

  • ELISA Assay:

    • Perform the IL-8 ELISA according to the manufacturer's protocol.

    • Briefly, this involves adding the collected supernatants to wells pre-coated with an anti-human IL-8 antibody, followed by incubation with a detection antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-8 in each sample by comparing the absorbance to a standard curve generated with known concentrations of recombinant IL-8.

Protocol 3: Analysis of PFFPC-Induced Signaling Pathway Activation by Western Blotting

This protocol outlines the procedure for detecting the activation of key signaling molecules, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK), in endothelial cells treated with PFFPC.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • PFFPC stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed HUVECs in 6-well plates and grow to near confluency. Treat the cells with PFFPC (e.g., 50 µg/mL) for short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially activated by PFFPC and a general experimental workflow.

PFFPC_Signaling_Pathway PFFPC 1-Palmitoyl-2-formylyl PC (PFFPC) Receptor Cell Surface Receptors (e.g., CD36, TLRs) PFFPC->Receptor Signaling_Cascade Intracellular Signaling Cascades Receptor->Signaling_Cascade MAPK MAP Kinase Pathway (e.g., ERK) Signaling_Cascade->MAPK NFkB NF-κB Pathway Signaling_Cascade->NFkB UPR Unfolded Protein Response (UPR) Signaling_Cascade->UPR Inflammation Inflammation (e.g., IL-8 secretion) MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis UPR->Apoptosis Endo_Dysfunction Endothelial Dysfunction Inflammation->Endo_Dysfunction Apoptosis->Endo_Dysfunction

Caption: Putative signaling pathways activated by PFFPC in endothelial cells.

Experimental_Workflow Start Start: Prepare PFFPC Stock Solution Cell_Culture Seed and Culture Endothelial Cells Start->Cell_Culture Treatment Treat Cells with PFFPC (Dose-Response & Time-Course) Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Inflammation_Assay Inflammation Assay (ELISA for IL-8) Treatment->Inflammation_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: General experimental workflow for studying the effects of PFFPC.

References

Synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC), a novel phospholipid for research purposes. The synthesis involves the selective formylation of the commercially available precursor, 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC). This document outlines the proposed synthetic methodology, purification strategy, and characterization techniques. Furthermore, potential research applications for PFF-PC in studying lipid signaling pathways and membrane biophysics are discussed. As this is a novel compound, the provided protocols are based on established principles of organic chemistry and may require optimization.

Introduction

Phospholipids are fundamental components of cellular membranes and play crucial roles in a myriad of cellular processes, including signal transduction.[1] The diversity of their chemical structures, particularly the nature of the acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, gives rise to a vast array of biological functions. While much research has focused on phospholipids with long-chain fatty acids, those with short-chain or modified acyl groups are gaining interest as potential signaling molecules and probes for studying enzyme activity and membrane dynamics.

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC) is a synthetic phospholipid characterized by a palmitoyl chain at the sn-1 position and a formyl group at the sn-2 position. The small and polar formyl group is expected to impart unique physicochemical properties to the molecule, potentially influencing its interaction with lipid-metabolizing enzymes and its behavior within lipid bilayers. This application note details a proposed synthetic route to obtain PFF-PC for research use and explores its potential applications.

Proposed Synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine

The proposed synthesis of PFF-PC starts from the readily available 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC). The key transformation is the selective formylation of the secondary hydroxyl group at the sn-2 position. A mild formylation agent is required to avoid side reactions such as hydrolysis of the sn-1 ester linkage or the phosphocholine headgroup. A promising approach involves the use of formic acid activated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Materials and Equipment
  • 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 Lyso PC)

  • Formic acid (≥95%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates and developing chambers

  • High-performance liquid chromatography (HPLC) system (for purification and analysis)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Protocol 1: Synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC)

Caution: DCC is a potent allergen and sensitizer. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-palmitoyl-lyso-PC (1 equivalent) in anhydrous dichloromethane (DCM) and a small amount of anhydrous pyridine to ensure solubility and act as a base.

  • Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) as a catalyst. In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents) in a minimal amount of anhydrous DCM.

  • Formylation Reaction: Add formic acid (1.5 equivalents) to the reaction mixture. Subsequently, add the DCC solution dropwise to the reaction flask at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product, PFF-PC, should have a higher Rf value than the starting lyso-PC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a mixture of chloroform and methanol and gradually increasing the polarity by increasing the methanol and water content, can be employed to isolate the desired product. Fractions containing the pure product, as identified by TLC, are pooled and the solvent is removed under reduced pressure. Further purification can be achieved by HPLC if necessary.[2][3]

  • Characterization: The structure and purity of the final product should be confirmed by:

    • ¹H NMR and ¹³C NMR: To confirm the presence of the formyl proton and the overall structure. The formyl proton should appear as a singlet around 8.0-8.2 ppm in the ¹H NMR spectrum.

    • Mass Spectrometry (ESI-MS): To determine the molecular weight of the product.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Hypothetical Yield (%)
1-Palmitoyl-lyso-PC (Starting Material)C₂₄H₅₀NO₇P495.63White solidN/A
1-Palmitoyl-2-formylyl-PC (PFF-PC) (Product)C₂₅H₅₀NO₈P523.64Waxy solid or viscous oil60-80

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chemical Synthesis cluster_purification Purification cluster_product Final Product cluster_characterization Characterization Start 1-Palmitoyl-lyso-PC Reaction Formylation (Formic Acid, DCC, DMAP in DCM) Start->Reaction Purification Silica Gel Chromatography Reaction->Purification Product 1-Palmitoyl-2-formylyl-PC Purification->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS

Caption: Proposed workflow for the synthesis and characterization of 1-Palmitoyl-2-formylyl-PC.

Application Notes

The unique structure of 1-Palmitoyl-2-formylyl-PC, with its short and polar sn-2 substituent, suggests several potential applications in biomedical research:

  • Probing Enzyme Activity: PFF-PC can be used as a substrate to study the activity and specificity of various phospholipases (e.g., phospholipase A₂, lysophospholipase). The formyl group may influence enzyme binding and catalysis, providing insights into the active site requirements of these enzymes.

  • Investigating Lipid Signaling Pathways: Formylated lipids are not commonly found in nature, and their introduction into cellular systems could be used to probe novel signaling pathways. PFF-PC might be metabolized into unique downstream signaling molecules, or it could act as an antagonist or modulator of known lipid signaling pathways.

  • Studying Membrane Properties: The incorporation of PFF-PC into model membranes (e.g., liposomes, supported lipid bilayers) can be used to investigate the effects of a short, polar acyl chain on membrane fluidity, permeability, and domain formation. These studies are relevant to understanding the biophysical properties of cellular membranes.

  • Drug Delivery Systems: The amphipathic nature of PFF-PC makes it a candidate for the formulation of lipid-based drug delivery systems, such as liposomes or micelles. The formyl group could potentially influence drug loading, release kinetics, and the stability of the delivery vehicle.

Hypothetical Signaling Pathway Involvement

While the direct signaling role of PFF-PC is unknown, we can hypothesize its potential involvement based on the known metabolism of other phospholipids. For instance, if PFF-PC is a substrate for phospholipase D (PLD), it would generate phosphatidic acid with a formyl group at the sn-2 position. This novel lipid mediator could then interact with downstream effectors, potentially modulating cellular processes such as proliferation, differentiation, or apoptosis.

Signaling_Pathway PFF_PC 1-Palmitoyl-2-formylyl-PC (PFF-PC) PLD Phospholipase D (PLD) PFF_PC->PLD Substrate Formyl_PA Formyl-Phosphatidic Acid (Formyl-PA) PLD->Formyl_PA Generates Downstream Downstream Effectors (e.g., Protein Kinases, Phosphatases) Formyl_PA->Downstream Activates/Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response Modulates

Caption: Hypothetical signaling pathway involving the metabolism of 1-Palmitoyl-2-formylyl-PC by Phospholipase D.

Conclusion

The synthesis of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine represents an opportunity to generate a novel tool for lipid research. The proposed synthetic protocol, based on the formylation of a lysophosphatidylcholine precursor, offers a plausible route to this unique molecule. The distinct physicochemical properties imparted by the sn-2 formyl group make PFF-PC a valuable probe for investigating enzyme kinetics, lipid signaling, and membrane biophysics. Further research is warranted to optimize its synthesis and explore its full potential in various biological and pharmaceutical applications.

References

Application Notes and Protocol for the Extraction of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) is an oxidized phospholipid (OxPL) of significant interest in biomedical research due to its involvement in various pathological processes. Accurate and efficient extraction of PFFPC from biological samples is critical for its subsequent analysis and for understanding its roles in disease. This document provides a detailed protocol for the extraction of PFFPC, primarily based on a modified Bligh-Dyer method, which is a gold standard for lipid extraction.[1][2][3][4][5] The protocol emphasizes the necessary precautions to minimize artifactual oxidation during the extraction process.

General Considerations for Oxidized Phospholipids

The extraction of oxidized phospholipids like PFFPC requires special care to prevent further oxidation during sample preparation.[6] Key considerations include:

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is crucial to inhibit free radical chain reactions that can lead to the artificial generation of oxidized species.[3]

  • Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Temperature: Keep samples and extracts cold (on ice or at 4°C) to reduce the rate of chemical reactions, including oxidation.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could interfere with the extraction or subsequent analyses.

Experimental Protocol: Modified Bligh-Dyer Extraction for PFFPC

This protocol is adapted from the classical Bligh and Dyer method for the extraction of total lipids, with modifications to enhance the recovery and stability of PFFPC.[1][2][3][4]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Butylated hydroxytoluene (BHT)

  • Phosphate-buffered saline (PBS), ice-cold

  • Sample (e.g., cell pellet, tissue homogenate, plasma)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge (capable of 2000-3000 x g)

  • Pipettes

  • Nitrogen or argon gas source with a gentle stream delivery system

  • Ice bucket

Reagent Preparation:

  • BHT Stock Solution (10 mg/mL): Dissolve 100 mg of BHT in 10 mL of methanol. Store at -20°C in an amber vial.

  • Extraction Solvent (Chloroform:Methanol, 1:2, v/v) with BHT: For every 10 mL of this solvent mixture, add 5 µL of the 10 mg/mL BHT stock solution (final BHT concentration of 0.005%). Prepare this solution fresh before use.

  • Chloroform with BHT: For every 10 mL of chloroform, add 5 µL of the 10 mg/mL BHT stock solution. Prepare this solution fresh.

  • Methanol with BHT: For every 10 mL of methanol, add 5 µL of the 10 mg/mL BHT stock solution. Prepare this solution fresh.

Procedure:

  • Sample Preparation:

    • For Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

    • For Suspension Cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and transfer the cell pellet to a glass centrifuge tube.

    • For Tissue: Homogenize the tissue on ice in a suitable buffer (e.g., PBS) to create a uniform suspension.

    • For Plasma: Use the plasma sample directly.

  • Monophasic Mixture Formation:

    • To your sample in a glass centrifuge tube, add the appropriate volume of the Chloroform:Methanol (1:2, v/v) with BHT extraction solvent. The final ratio of Chloroform:Methanol:Aqueous sample should be 1:2:0.8 (v/v/v). For a 100 µL aqueous sample, add 375 µL of the Chloroform:Methanol (1:2) mixture.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to form a single-phase solution.

    • Incubate the mixture on ice for 15 minutes.

  • Phase Separation:

    • Add 125 µL of chloroform with BHT to the tube.

    • Vortex for 30 seconds.

    • Add 125 µL of deionized water to the tube.

    • Vortex for another 30 seconds. The mixture should now appear cloudy as two phases begin to separate.

    • Centrifuge the tube at 2000-3000 x g for 10 minutes at 4°C to achieve complete phase separation. You will observe a lower organic phase (chloroform layer containing lipids), an upper aqueous phase (methanol-water layer), and a protein disk at the interface.

  • Lipid Extraction:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, ensuring not to disturb the protein disk. Transfer the organic phase to a new clean glass tube.

    • To maximize the recovery of lipids, a second extraction is recommended. Add 250 µL of chloroform with BHT to the remaining aqueous layer and protein disk. Vortex for 1 minute and centrifuge again as in step 3.

    • Collect the lower organic phase and combine it with the first extract.

  • Solvent Evaporation:

    • Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen or argon gas in a fume hood. Avoid overheating the sample, as this can degrade the lipids. A water bath at 30-37°C can be used to speed up the evaporation.

  • Reconstitution and Storage:

    • Once the solvent has completely evaporated, reconstitute the lipid extract in a small, precise volume of a suitable solvent for your downstream analysis (e.g., chloroform:methanol 2:1, v/v, or a solvent compatible with LC-MS).

    • Transfer the reconstituted lipid extract to an amber glass vial, flush with nitrogen or argon, cap tightly, and store at -80°C until analysis.

Data Presentation

The following table should be used to summarize the quantitative data from the lipid extraction and subsequent analysis.

ParameterSample IDInitial Sample Quantity (e.g., mg protein, cell number)Final Reconstitution Volume (µL)PFFPC Concentration (µg/mL)Total PFFPC Yield (µg)Extraction Efficiency (%)*
Control 1
Control 2
Treatment 1
Treatment 2

*Extraction efficiency can be determined by spiking a known amount of a PFFPC internal standard into the sample before extraction and calculating its recovery.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the modified Bligh-Dyer protocol for PFFPC extraction.

Lipid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_final Final Steps Sample Biological Sample (Cells, Tissue, Plasma) Homogenize Homogenization / Lysis Sample->Homogenize AddSolvent Add Chloroform:Methanol (1:2) + BHT Homogenize->AddSolvent Vortex1 Vortex to create monophasic solution AddSolvent->Vortex1 PhaseSeparation Add Chloroform + Water Induce Phase Separation Vortex1->PhaseSeparation Centrifuge Centrifuge (4°C) PhaseSeparation->Centrifuge CollectOrganic Collect Lower Organic Phase Centrifuge->CollectOrganic ReExtract Re-extract with Chloroform Centrifuge->ReExtract Optional 2nd Extraction Pool Pool Organic Phases CollectOrganic->Pool ReExtract->CollectOrganic Evaporate Evaporate Solvent (Nitrogen Stream) Pool->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Store Store at -80°C Reconstitute->Store

Caption: Workflow for the modified Bligh-Dyer lipid extraction of PFFPC.

Signaling Pathway Involving Oxidized Phospholipids

While a specific signaling pathway for PFFPC is complex and context-dependent, oxidized phospholipids, in general, are known to activate various signaling cascades, often through receptor-mediated pathways. Below is a generalized diagram representing how an oxidized phospholipid might initiate a cellular response.

OxPL_Signaling PFFPC PFFPC (Oxidized Phospholipid) Receptor Scavenger Receptor (e.g., CD36) PFFPC->Receptor Membrane Cell Membrane Downstream Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Downstream Activates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Leads to

Caption: Generalized signaling pathway initiated by an oxidized phospholipid like PFFPC.

References

Application of 1-Palmitoyl-2-formylyl PC in Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-formylyl PC (P-Formyl-PC) is a specific type of oxidized phospholipid (OxPL) characterized by a palmitoyl group at the sn-1 position and a formyl group at the sn-2 position of the glycerol backbone. While direct research on P-Formyl-PC is limited, its structural similarity to other well-studied truncated oxidized phospholipids, such as 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC), allows for informed hypotheses regarding its potential applications in various disease models. This document provides an overview of these potential applications, inferred signaling pathways, and generalized experimental protocols based on the broader understanding of short-chain oxidized phospholipids.

Oxidized phospholipids are increasingly recognized as key players in the pathophysiology of numerous chronic and acute diseases, including atherosclerosis, inflammatory conditions, and lung injury.[1][2][3] These molecules can act as damage-associated molecular patterns (DAMPs), triggering inflammatory responses and modulating cellular functions.[4]

Potential Applications in Disease Models

Based on the known biological activities of structurally similar OxPLs, P-Formyl-PC is a valuable tool for investigating cellular responses to oxidative stress in the following disease contexts:

  • Inflammatory Diseases: Short-chain OxPLs are known to modulate inflammatory pathways.[1] P-Formyl-PC can be used to study the activation of immune cells, such as macrophages, and the subsequent production of inflammatory mediators.[5][6]

  • Cardiovascular Diseases: Oxidized LDL, which contains a variety of OxPLs, is a key factor in the development of atherosclerosis.[7][8] P-Formyl-PC can be employed in in vitro models using endothelial cells and macrophages to investigate its role in foam cell formation and vascular inflammation.[9]

  • Lung Injury: Oxidative damage to pulmonary surfactant, which is rich in phospholipids, can lead to the formation of OxPLs.[5][6] P-Formyl-PC can be used in models of acute lung injury to study its effects on alveolar macrophage function and lung inflammation.

Quantitative Data Summary

Due to the lack of specific studies on P-Formyl-PC, the following table summarizes quantitative data from a study on a closely related compound, PON-PC, to provide a reference for expected effective concentrations.

CompoundCell TypeConcentrationObserved EffectReference
PON-PCPrimary Mouse Alveolar Macrophages40 µMDecreased production of TNF-α and nitric oxide (NO)[6]
PON-PCRAW 264.7 Macrophage Cell Line40 µMReduced bactericidal activity[6]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of P-Formyl-PC in various disease models.

Protocol 1: In Vitro Macrophage Activation Assay

Objective: To assess the effect of P-Formyl-PC on macrophage activation and inflammatory cytokine production.

Materials:

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • P-Formyl-PC (stock solution in ethanol or other suitable solvent).

  • Lipopolysaccharide (LPS) as a positive control for inflammation.

  • ELISA kits for TNF-α and IL-6.

  • Reagents for a cell viability assay (e.g., MTT or PrestoBlue).

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare dilutions of P-Formyl-PC in cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (medium with the same concentration of solvent used for the P-Formyl-PC stock).

    • Remove the old medium from the cells and add 100 µL of the P-Formyl-PC dilutions or control media to the respective wells.

    • For co-stimulation experiments, add LPS (e.g., 100 ng/mL) with or without P-Formyl-PC.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Cell Viability: Add viability reagent to the remaining cells in the plate and measure according to the manufacturer's protocol to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: Endothelial Cell Adhesion Assay

Objective: To determine the effect of P-Formyl-PC on monocyte adhesion to endothelial cells, a key event in atherosclerosis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • P-Formyl-PC.

  • Monocytic cell line (e.g., THP-1) labeled with a fluorescent dye (e.g., Calcein-AM).

  • TNF-α as a positive control for endothelial activation.

Procedure:

  • Endothelial Cell Culture: Grow HUVECs to confluence in a 96-well plate.

  • Treatment: Treat the confluent HUVEC monolayer with various concentrations of P-Formyl-PC (1-50 µM) or TNF-α (10 ng/mL) for 4-6 hours.

  • Monocyte Labeling: Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.

  • Co-culture: Wash the HUVEC monolayer to remove treatment media. Add the fluorescently labeled THP-1 cells (e.g., 1 x 10^5 cells/well) to the HUVECs.

  • Incubation and Washing: Incubate for 30-60 minutes to allow for adhesion. Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Signaling Pathways

The formyl group on P-Formyl-PC is a reactive aldehyde that can potentially interact with cellular components. The signaling pathways activated by short-chain oxidized phospholipids are complex and can be both pro- and anti-inflammatory depending on the context.[1]

Inferred Pro-inflammatory Signaling

Short-chain oxidized phospholipids can act as ligands for pattern recognition receptors such as Toll-like receptors (TLRs) and scavenger receptors (e.g., CD36), leading to the activation of downstream inflammatory signaling cascades.

pro_inflammatory_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFormylPC P-Formyl-PC TLR TLR/CD36 PFormylPC->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene

Caption: Inferred pro-inflammatory signaling cascade initiated by P-Formyl-PC.

Inferred Immunomodulatory/Inhibitory Signaling

Conversely, some studies on oxidized phospholipids have shown inhibitory effects on immune responses, possibly through interference with key signaling nodes. For instance, PON-PC has been shown to attenuate the phosphorylation of p38 MAPK.

inhibitory_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor p38_MAPK p38 MAPK Phosphorylation Receptor->p38_MAPK PFormylPC P-Formyl-PC PFormylPC->p38_MAPK Inhibition Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response

Caption: Hypothesized inhibitory effect of P-Formyl-PC on inflammatory signaling.

Experimental Workflow Diagram

The following diagram outlines a general workflow for investigating the biological effects of P-Formyl-PC.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Data Collection cluster_analysis Phase 3: Analysis and Interpretation Hypothesis Formulate Hypothesis (e.g., P-Formyl-PC promotes endothelial inflammation) Model Select Disease Model (e.g., In vitro atherosclerosis model) Hypothesis->Model Assay Choose Assays (e.g., Adhesion assay, Cytokine ELISA) Model->Assay Culture Cell Culture and Treatment with P-Formyl-PC Assay->Culture Data Perform Assays and Collect Raw Data Culture->Data Stats Statistical Analysis Data->Stats Conclusion Draw Conclusions and Refine Hypothesis Stats->Conclusion

References

Application Notes and Protocols for Antibody-Based Detection of 1-Palmitoyl-2-formylyl PC Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensitive and specific detection of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (P-formyl-PC) adducts using monoclonal antibodies. P-formyl-PC is a prominent oxidized phospholipid (OxPL) species generated during lipid peroxidation, and its accumulation is implicated in various inflammatory diseases, including atherosclerosis. The methodologies outlined below are essential for researchers investigating the roles of these adducts in pathology and for professionals in drug development targeting pathways involving oxidative stress.

The primary antibodies recommended for these applications are the monoclonal antibodies E06 and 509 , which are known to recognize the phosphocholine headgroup of oxidized phospholipids, including P-formyl-PC.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of anti-oxidized phospholipid antibodies in various immunoassays. These values are intended as a starting point for assay optimization.

Table 1: Antibody Specifications and Recommended Dilutions

Antibody CloneIsotypeConcentrationELISA (Direct/Sandwich)Western BlotImmunohistochemistry (IHC)
E06 Mouse IgM, kappa / Rabbit IgG0.5 - 1.3 mg/mL5 µg/mL (coating), 1:100 - 1:1000 (detection)1:500 - 1:20001:100
509 Mouse IgMNot specifiedAssay dependentAssay dependentAssay dependent

Note: The optimal antibody concentration should be determined empirically for each specific application and experimental setup.

Table 2: Example Quantitative ELISA Data for Oxidized Phospholipid Levels

Sample GroupNOxPL/apoB (RLU/100ms)p-value
Control15150 ± 25<0.001
Obese62275 ± 40<0.001
Atherosclerosis Patients100350 ± 50<0.001

RLU: Relative Light Units. Data is presented as mean ± standard deviation and is hypothetical, based on trends observed in cited literature.[3][4] The OxPL/apoB ratio is a method to normalize the amount of oxidized phospholipids to the number of apolipoprotein B-100 particles.[3][4]

Experimental Protocols

Detailed methodologies for the key applications are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive method for the quantification of P-formyl-PC adducts in various biological samples, including plasma and serum.[5] A sandwich ELISA format is often employed to capture apolipoprotein B-100 (apoB)-containing lipoproteins, followed by detection of oxidized phospholipids with the E06 antibody.[1][3][4]

  • Plate Coating: Coat a 96-well microtiter plate with a capture antibody against human apoB-100 (e.g., MB47) at a concentration of 5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[1][4] Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of diluted plasma or serum samples (e.g., 1:50 dilution in Assay Diluent) and standards to the wells.[1] Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of biotinylated E06 antibody, diluted in Assay Diluent (e.g., 2 µg/mL), to each well. Incubate for 1-2 hours at room temperature.[6]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color development.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The results can be expressed as relative light units (RLU) to represent the OxPL/apoB levels.[3][6]

ELISA_Workflow plate_coating Plate Coating (Anti-apoB Ab) wash1 Wash plate_coating->wash1 blocking Blocking (BSA) wash1->blocking wash2 Wash blocking->wash2 sample_incubation Sample Incubation (Plasma/Serum) wash2->sample_incubation wash3 Wash sample_incubation->wash3 primary_ab Primary Antibody (Biotin-E06) wash3->primary_ab wash4 Wash primary_ab->wash4 enzyme_conjugate Enzyme Conjugate (Streptavidin-HRP) wash4->enzyme_conjugate wash5 Wash enzyme_conjugate->wash5 substrate Substrate Addition (TMB) wash5->substrate stop_reaction Stop Reaction substrate->stop_reaction read_plate Read Plate (450 nm) stop_reaction->read_plate

Sandwich ELISA workflow for OxPL/apoB detection.
Western Blotting

Western blotting can be used to detect P-formyl-PC adducts on proteins, particularly on apolipoprotein B-100 in LDL particles.

  • Sample Preparation:

    • For LDL samples, prepare by running on a 4-20% gradient SDS-PAGE gel under reducing conditions (with β-mercaptoethanol).[1] Include a positive control of copper-oxidized LDL.

    • For cell lysates, prepare using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7] Determine the protein concentration using a standard protein assay (e.g., BCA assay).[7]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg of cell lysate or a suitable amount of LDL) per lane of an SDS-polyacrylamide gel.

  • Protein Transfer: Electrophoretically transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the E06 antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse IgM or anti-rabbit IgG secondary antibody (depending on the E06 host) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Western_Blot_Workflow sample_prep Sample Preparation (Lysate/LDL) sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (Membrane) sds_page->transfer blocking Blocking (Milk/BSA) transfer->blocking primary_ab Primary Antibody (E06) blocking->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody (HRP-conjugated) wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detection Detection (ECL) wash2->detection imaging Imaging detection->imaging

Western blot workflow for detecting oxidized proteins.
Immunohistochemistry (IHC)

IHC allows for the visualization of P-formyl-PC adducts within tissue sections, providing spatial information about their distribution.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Immerse in 100% ethanol (2 x 10 minutes).

    • Immerse in 95% ethanol (5 minutes).

    • Immerse in 70% ethanol (5 minutes).

    • Rinse with distilled water.[8]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) according to standard protocols.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Then, block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the E06 antibody, diluted 1:100 in blocking buffer, overnight at 4°C in a humidified chamber.[1]

  • Washing: Wash slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[9]

  • Washing: Repeat the washing step.

  • Detection: Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.

  • Washing: Repeat the washing step.

  • Chromogen Development: Develop the signal with a chromogen substrate such as diaminobenzidine (DAB) until the desired stain intensity is reached.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then coverslip with a permanent mounting medium.

IHC_Workflow deparaffinization Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking Steps (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (E06) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (ABC-HRP) secondary_ab->detection chromogen Chromogen Development (DAB) detection->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount

Immunohistochemistry workflow for tissue staining.

Signaling Pathway and Logical Relationships

The formation of P-formyl-PC adducts is a consequence of oxidative stress and lipid peroxidation. These adducts can then contribute to inflammatory signaling pathways.

Signaling_Pathway oxidative_stress Oxidative Stress (e.g., ROS) lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation induces pu_pc Polyunsaturated Phosphatidylcholine (PC) pu_pc->lipid_peroxidation p_formyl_pc 1-Palmitoyl-2-formylyl PC (P-formyl-PC) lipid_peroxidation->p_formyl_pc generates protein_adducts Protein Adducts (e.g., on ApoB) p_formyl_pc->protein_adducts forms scavenger_receptors Scavenger Receptors (e.g., CD36, SR-A) protein_adducts->scavenger_receptors binds to inflammation Pro-inflammatory Signaling protein_adducts->inflammation activates macrophage Macrophage scavenger_receptors->macrophage foam_cell Foam Cell Formation macrophage->foam_cell leads to atherosclerosis Atherosclerosis foam_cell->atherosclerosis contributes to inflammation->atherosclerosis contributes to

Formation and pathological role of P-formyl-PC adducts.

References

Application Notes and Protocols for 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC), also known as 1-Palmitoyl-2-formylyl PC (PFPC), is a formate-containing lysophospholipid.[1] As a member of the oxidized phospholipid (OxPL) family, it is a product of the oxidation of polyunsaturated fatty acids esterified within phospholipids.[2][3] OxPLs are increasingly recognized for their significant roles in various physiological and pathological processes, acting as biomarkers, drug targets, and even drug leads.[2][3][4][5] While the specific biological significance of PFF-PC is not yet fully elucidated, its structural similarity to other bioactive OxPLs suggests its potential involvement in inflammatory and metabolic conditions.[1][2][3] These application notes provide essential information on the handling, storage, and potential applications of PFF-PC in a research setting.

Physicochemical Properties and Storage

Proper handling and storage are critical to maintain the integrity of PFF-PC. Below is a summary of its key properties and recommended conditions.

PropertyDataSource
Formal Name (R)-2-(formyloxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate[1]
Synonyms 1-Palmitoyl-2-formylyl Phosphatidylcholine, PFPC[1]
CAS Number 2194571-25-8[1]
Molecular Formula C25H50NO8P[1]
Formula Weight 523.6 g/mol [1]
Purity ≥95%[1]
Formulation Crystalline solid[1]
Storage Temperature -20°C[1]
Shipping Typically on wet or dry ice[1]
Stability ≥ 4 years (when stored at -20°C)[1]

Solubility

The solubility of PFF-PC in various solvents is crucial for preparing stock solutions and experimental media.

SolventSolubilitySource
Ethanol 30 mg/ml[1]
PBS (pH 7.2) 1 mg/ml[1]
DMF 0.25 mg/ml[1]
DMSO 0.25 mg/ml[1]

Handling and Preparation of Solutions

Due to the potential for oxidation and degradation, PFF-PC should be handled with care.

General Handling Workflow

G cluster_storage Storage cluster_prep Solution Preparation cluster_final Final Steps storage Store at -20°C in original vial warm Warm vial to room temperature storage->warm Retrieve weigh Weigh desired amount quickly warm->weigh dissolve Dissolve in appropriate solvent weigh->dissolve aliquot Aliquot into smaller vials dissolve->aliquot use_immediately Use fresh solution immediately aliquot->use_immediately store_aliquots Store aliquots at -20°C or -80°C aliquot->store_aliquots

Caption: Workflow for handling and preparing PFF-PC solutions.

Protocol for Reconstitution

This protocol provides a general guideline for reconstituting PFF-PC.

  • Equilibration: Before opening, allow the vial of PFF-PC to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.

  • Weighing: If the entire vial is not used, quickly weigh the desired amount in a clean, dry, and inert atmosphere if possible (e.g., under argon or nitrogen).

  • Solvent Addition: Add the desired solvent to the PFF-PC. Based on the solubility data, ethanol is a good choice for creating a concentrated stock solution. For aqueous buffers like PBS, ensure the concentration does not exceed 1 mg/ml.

  • Dissolution: Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Storage: For long-term use, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Potential Applications and Experimental Design

While specific protocols for PFF-PC are not widely published, its classification as an oxidized phospholipid suggests its use in studying inflammatory and cell signaling pathways.

General Role of Oxidized Phospholipids in Signaling

Oxidized phospholipids are known to interact with various cellular targets, influencing pathways related to inflammation, apoptosis, and immune responses.[5] They can act as pro-inflammatory agents, contributing to the progression of diseases, but some species also exhibit anti-inflammatory properties.[5] A key mechanism of action for some OxPLs is the modulation of Toll-like receptor (TLR) signaling, particularly TLR4.[2]

G OxPL Oxidized Phospholipid (e.g., PFF-PC) TLR4 TLR4 Receptor Complex OxPL->TLR4 Binds/Modulates Downstream Downstream Signaling (e.g., NF-κB, MAPK) TLR4->Downstream Activates/Inhibits Response Cellular Response (Inflammation, etc.) Downstream->Response Leads to

Caption: General signaling pathway for oxidized phospholipids.

Suggested Experimental Protocol: In Vitro Cell Treatment

This protocol outlines a general procedure for treating cultured cells with PFF-PC to assess its biological activity.

  • Cell Culture: Plate cells (e.g., macrophages, endothelial cells) at a suitable density in appropriate culture medium and allow them to adhere overnight.

  • Preparation of Working Solution: Prepare a fresh working solution of PFF-PC by diluting the stock solution in serum-free media or PBS to the desired final concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the PFF-PC-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • Gene Expression Analysis: Use RT-qPCR or RNA-seq to measure changes in the expression of inflammatory cytokines (e.g., TNF-α, IL-6) or other target genes.

    • Protein Analysis: Use Western blotting or ELISA to measure changes in protein expression or phosphorylation status of signaling molecules (e.g., NF-κB, p38 MAPK).

    • Cell Viability Assays: Use assays like MTT or LDH to assess cytotoxicity.

Safety and Disposal

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling PFF-PC.

  • Disposal: Dispose of unused PFF-PC and contaminated materials in accordance with local institutional and governmental regulations for chemical waste.

References

Application Notes and Protocols for the Experimental Use of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC) in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC) is an oxidized phospholipid characterized by a formyl group at the sn-2 position. This modification imparts unique physicochemical properties to the lipid, making it a subject of interest for various applications in liposome technology, including drug delivery, investigation of lipid-protein interactions, and the study of cellular signaling pathways. The presence of the reactive formyl group suggests potential interactions with biological systems, particularly with receptors that recognize formylated molecules, such as the formyl peptide receptors (FPRs) involved in the innate immune response.

These application notes provide a comprehensive guide to the experimental use of PFF-PC in liposomal formulations, including detailed protocols for liposome preparation, characterization, and functional assays.

Physicochemical Properties and Expected Effects of PFF-PC in Liposomes

The incorporation of PFF-PC into a liposomal bilayer is expected to alter its physical and chemical characteristics. While specific experimental data for PFF-PC is limited, inferences can be drawn from studies on other oxidized and modified phospholipids.

PropertyExpected Effect of PFF-PC IncorporationRationale/Comparison with Similar Lipids
Membrane Fluidity IncreasedThe introduction of a bulky and polar formyl group at the sn-2 position disrupts the ordered packing of the acyl chains, leading to increased membrane fluidity. This is similar to the fluidizing effect observed with other oxidized phospholipids.
Membrane Permeability IncreasedA less tightly packed membrane with higher fluidity is generally more permeable to water-soluble molecules. Studies with cationic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC) have shown increased membrane permeability.[]
Phase Transition Temperature (Tm) LoweredThe disruption of acyl chain packing by the formyl group is expected to lower the energy required to transition from the gel to the liquid-crystalline phase, resulting in a lower Tm.
Liposome Stability Potentially DecreasedThe increased membrane permeability and altered packing may lead to a less stable liposome structure, potentially resulting in leakage of encapsulated contents over time. The stability will also be dependent on the molar percentage of PFF-PC incorporated.
Zeta Potential No significant change expectedThe phosphocholine headgroup is zwitterionic, and the formyl group is neutral. Therefore, incorporation of PFF-PC is not expected to significantly alter the surface charge of neutral liposomes.
Cellular Uptake Potentially Enhanced in Immune CellsThe formyl group may be recognized by Formyl Peptide Receptors (FPRs) on immune cells, leading to receptor-mediated endocytosis and enhanced cellular uptake.

Experimental Protocols

Protocol 1: Preparation of PFF-PC Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating PFF-PC.

Materials:

  • 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFF-PC)

  • Matrix phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC, or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of PFF-PC, matrix phospholipid, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the components should be carefully chosen based on the desired membrane properties. A starting point could be a 9:1 or 8:2 molar ratio of matrix lipid to PFF-PC.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under a stream of nitrogen or argon gas for at least 1 hour.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature. This will produce a translucent suspension of LUVs.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week, depending on their stability.

G Workflow for PFF-PC Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion cluster_3 Final Product dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under N2/Ar evaporate->dry add_buffer Add Hydration Buffer dry->add_buffer hydrate Hydrate Film (Forms MLVs) add_buffer->hydrate extrude Extrude through Membrane (Forms LUVs) hydrate->extrude store Store Liposomes at 4°C extrude->store

Workflow for PFF-PC Liposome Preparation
Protocol 2: Characterization of PFF-PC Liposomes

1. Size and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.

  • Expected Outcome: A narrow size distribution (low PDI) with a mean diameter around the extruder membrane pore size. The zeta potential is expected to be close to neutral for liposomes composed of zwitterionic lipids.

2. Determination of Phase Transition Temperature (Tm):

  • Technique: Differential Scanning Calorimetry (DSC).

  • Procedure: Place a concentrated liposome suspension in an aluminum DSC pan and seal it. Run a temperature scan (e.g., from 10°C to 60°C) at a controlled heating rate.

  • Expected Outcome: The thermogram will show an endothermic peak at the Tm. The Tm is expected to be lower for liposomes containing a higher molar percentage of PFF-PC compared to liposomes made of the pure matrix lipid.

3. Assessment of Membrane Permeability (Calcein Leakage Assay):

  • Materials: Calcein, size-exclusion chromatography column (e.g., Sephadex G-50).

  • Procedure:

    • Prepare liposomes as in Protocol 1, but use a concentrated calcein solution (e.g., 50-100 mM) as the hydration buffer.

    • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

    • Monitor the fluorescence of the liposome suspension over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • To determine 100% leakage, add a detergent (e.g., Triton X-100) to disrupt the liposomes and measure the maximum fluorescence.

    • Calculate the percentage of calcein leakage at different time points.

  • Expected Outcome: Liposomes with a higher PFF-PC content are expected to show a faster rate of calcein leakage, indicating increased membrane permeability.

Protocol 3: Investigating the Interaction of PFF-PC Liposomes with Immune Cells

This protocol provides a framework for studying the potential interaction of PFF-PC liposomes with immune cells, such as macrophages or neutrophils, which express Formyl Peptide Receptors (FPRs).

1. Cellular Uptake Study:

  • Materials: Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like NBD-PC), immune cell line (e.g., U937 or HL-60), cell culture medium, flow cytometer.

  • Procedure:

    • Prepare fluorescently labeled liposomes with and without PFF-PC.

    • Culture the immune cells to the desired density.

    • Incubate the cells with the fluorescent liposomes for various time points (e.g., 30 min, 1h, 2h).

    • Wash the cells to remove non-internalized liposomes.

    • Analyze the cellular fluorescence by flow cytometry to quantify liposome uptake.

  • Expected Outcome: Higher fluorescence intensity in cells incubated with PFF-PC containing liposomes would suggest enhanced cellular uptake, potentially via FPR-mediated endocytosis.

2. Chemotaxis Assay:

  • Materials: Transwell migration assay system, immune cells, chemoattractant (e.g., fMLP as a positive control).

  • Procedure:

    • Place a suspension of immune cells in the upper chamber of the Transwell system.

    • Add liposomes with and without PFF-PC to the lower chamber.

    • Incubate for a sufficient time to allow cell migration.

    • Quantify the number of cells that have migrated to the lower chamber.

  • Expected Outcome: An increased number of migrated cells in the presence of PFF-PC liposomes would suggest that PFF-PC acts as a chemoattractant, likely through FPR activation.

Signaling Pathways

The formyl group on PFF-PC is hypothesized to be a potential ligand for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes. Activation of FPRs initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

G Hypothesized PFF-PC Signaling via Formyl Peptide Receptor cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Responses PFF_PC PFF-PC Liposome FPR Formyl Peptide Receptor (FPR) PFF_PC->FPR G_protein Gαi/Gβγ FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK, p38) G_protein->MAPK IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes PIP2 to PIP3 PIP3 PI3K->PIP3 produces Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation Ca_PKC->Degranulation ROS ROS Production Ca_PKC->ROS Akt Akt PIP3->Akt Gene_Expression Gene Expression Akt->Gene_Expression Chemotaxis Chemotaxis MAPK->Chemotaxis MAPK->Gene_Expression

Hypothesized PFF-PC Signaling via FPR

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for investigating the effects of PFF-PC in liposomes.

G Logical Flow for PFF-PC Liposome Research cluster_0 Formulation & Characterization cluster_1 In Vitro Functional Assays cluster_2 Mechanism of Action Formulation Liposome Formulation (Varying PFF-PC %) Characterization Physicochemical Characterization (Size, Zeta, Tm, Permeability) Formulation->Characterization Uptake Cellular Uptake Assay Characterization->Uptake Chemotaxis Chemotaxis Assay Characterization->Chemotaxis Drug_Release Drug Release Study Characterization->Drug_Release FPR_Binding FPR Binding Assay Uptake->FPR_Binding Chemotaxis->FPR_Binding Signaling_Analysis Downstream Signaling Analysis (e.g., Ca2+ flux, MAPK phosphorylation) FPR_Binding->Signaling_Analysis

Logical Flow for PFF-PC Liposome Research

Conclusion

The presence of a formyl group in 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine presents intriguing possibilities for its use in liposomal drug delivery and for studying immune cell interactions. While direct experimental data on PFF-PC is still emerging, the protocols and expected outcomes outlined in these application notes provide a solid foundation for researchers to explore its potential. It is recommended that initial experiments focus on thorough physicochemical characterization of PFF-PC containing liposomes to establish a baseline for their behavior before proceeding to more complex cellular assays. The hypothesized interaction with Formyl Peptide Receptors opens up a promising avenue for targeted delivery to immune cells and modulation of the inflammatory response.

References

Troubleshooting & Optimization

Technical Support Center: 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) signal of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC).

Frequently Asked Questions (FAQs)

Q1: What is the theoretical mass of PFFPC and what are the common adducts I should look for?

A1: The theoretical monoisotopic mass of the neutral PFFPC molecule (C₂₄H₄₈NO₈P) is 521.3118 g/mol . In mass spectrometry, you will typically observe this molecule as an ion. The ions to look for will depend on your ionization mode and mobile phase composition.

Table 1: Theoretical m/z of Common PFFPC Ions

Ionization ModeAdduct/Ion TypeChemical Formula of IonTheoretical m/z
Positive Protonated ([M+H]⁺)[C₂₄H₄₉NO₈P]⁺522.3196
Sodiated ([M+Na]⁺)[C₂₄H₄₈NO₈PNa]⁺544.2989
Potassiated ([M+K]⁺)[C₂₄H₄₈NO₈PK]⁺560.2729
Ammoniated ([M+NH₄]⁺)[C₂₄H₅₂N₂O₈P]⁺539.3461
Negative Deprotonated ([M-H]⁻)[C₂₄H₄₇NO₈P]⁻520.3045
Formate Adduct ([M+HCOO]⁻)[C₂₅H₄₉NO₁₀P]⁻566.3100
Acetate Adduct ([M+CH₃COO]⁻)[C₂₆H₅₁NO₁₀P]⁻580.3256
Chloride Adduct ([M+Cl]⁻)[C₂₄H₄₈NO₈PCl]⁻556.2811

Note: The observed m/z may vary slightly depending on the calibration of your mass spectrometer.

Q2: I am not seeing a signal for PFFPC. What are the common causes?

A2: A weak or absent signal for PFFPC can stem from several factors ranging from sample stability to instrument settings. Oxidized phospholipids are known to be present in low abundance in biological samples and can be unstable.[1] Key areas to investigate include:

  • Sample Degradation: PFFPC, like other oxidized lipids, can be unstable. The formyl group is susceptible to further oxidation or other chemical reactions. It is crucial to handle samples at low temperatures and consider the use of antioxidants.[2]

  • Suboptimal Ionization: Phosphatidylcholines generally ionize well in positive mode due to their permanently charged quaternary ammonium group.[3] If you are using negative mode, the signal may be weaker. The choice of mobile phase additives is also critical for efficient ionization.[4]

  • Incorrect Mass Spectrometer Settings: Ensure you are looking for the correct m/z values for the expected ions (see Table 1). The collision energy for MS/MS experiments must also be optimized.

  • Chromatographic Issues: PFFPC may be co-eluting with other more abundant lipids that cause ion suppression.[1]

Q3: What is the expected fragmentation pattern for PFFPC in MS/MS?

A3: The fragmentation of PFFPC is predictable based on the fragmentation of other phosphatidylcholines.

  • Positive Ion Mode (ESI+): The most characteristic fragmentation is the neutral loss of the phosphocholine headgroup, resulting in a prominent product ion at m/z 184.07 .[3][5][6] This is a highly specific marker for phosphatidylcholines. Other fragments may arise from the loss of the fatty acyl chains.

  • Negative Ion Mode (ESI-): In the negative ion mode, you can expect to see fragment ions corresponding to the deprotonated fatty acyl chains. For PFFPC, this would include the palmitoyl anion at m/z 255.2.

Table 2: Predicted MS/MS Fragments for PFFPC ([M+H]⁺, m/z 522.3)

Fragment DescriptionFragment m/z
Phosphocholine headgroup184.07
Loss of phosphocholine headgroup339.25
Loss of palmitic acid266.07
Loss of formyloxyl group476.33

Troubleshooting Guides

Guide 1: Weak or No PFFPC Signal

This guide provides a step-by-step approach to troubleshooting a poor signal for PFFPC.

Troubleshooting workflow for a weak or absent PFFPC signal.

Guide 2: Ambiguous or Unclear MS/MS Spectrum

If you are observing a precursor ion with the correct m/z for PFFPC but the MS/MS spectrum is difficult to interpret, this guide can help.

FragmentationPathway cluster_info Expected Fragmentation precursor_node Precursor Ion [M+H]⁺ m/z 522.3 fragment_node Other Fragments Loss of Palmitic Acid Loss of Formyloxyl Group precursor_node->fragment_node Neutral Loss of Headgroup key_fragment_node Key Fragment Phosphocholine m/z 184.07 precursor_node->key_fragment_node Collision-Induced Dissociation (CID) info1 The presence of m/z 184.07 is the strongest indicator of a phosphatidylcholine.

Expected fragmentation pathway for PFFPC in positive ion mode.

Experimental Protocols

Protocol 1: Sample Preparation for PFFPC Analysis from Biological Matrices

This protocol is designed to minimize the degradation of PFFPC during extraction.

  • Homogenization: Homogenize the tissue or cell sample in ice-cold methanol to quench enzymatic activity.[2] The use of a bead beater or similar mechanical disruption is recommended.

  • Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction using chloroform and methanol. It is recommended to add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to a final concentration of 0.01%.[2]

  • Phase Separation: After centrifugation, collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the sample in a solvent compatible with your LC system, such as methanol or acetonitrile/isopropanol. Store the final extract at -80°C until analysis.[2]

Protocol 2: LC-MS/MS Method for PFFPC Analysis

This protocol provides a starting point for developing an LC-MS/MS method for PFFPC. Optimization will be required for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For better separation of oxidized from non-oxidized phospholipids, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[7][8]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Precursor ion scan for m/z 184.07 to specifically detect phosphatidylcholines.[3][6]

    • MS/MS: For structural confirmation, perform product ion scans on the precursor m/z of 522.3 (for [M+H]⁺) and 544.3 (for [M+Na]⁺).

    • Collision Energy: Optimize the collision energy to maximize the signal for the m/z 184.07 fragment. A starting point of 25-35 eV is recommended.

References

Technical Support Center: Optimization of 1-Palmitoyl-2-formylyl PC (PFFPC) Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1-Palmitoyl-2-formylyl PC (PFFPC) extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the extraction and quantification of this specific oxidized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the extraction of PFFPC from plasma?

A1: The primary challenges in PFFPC extraction from plasma include its low endogenous concentration, susceptibility to further oxidation during sample handling and extraction, and potential for co-extraction with other interfering lipid species.[1][2] Its relatively polar nature compared to other phospholipids can also affect its partitioning in biphasic extraction systems.

Q2: Which extraction method is recommended for PFFPC from plasma?

A2: A modified Bligh-Dyer or Folch liquid-liquid extraction (LLE) is a commonly used and robust method for the extraction of phospholipids, including oxidized species like PFFPC, from plasma.[3] Solid-phase extraction (SPE) can also be employed for cleaner extracts and to selectively enrich for phospholipids.[1][3] The choice of method may depend on the downstream analytical technique (e.g., LC-MS/MS) and the required sample purity.

Q3: How can I prevent the artificial formation of oxidized phospholipids during my extraction process?

A3: To minimize artefactual oxidation, it is crucial to handle samples on ice, use solvents containing antioxidants such as butylated hydroxytoluene (BHT), and flush storage vials and extraction tubes with an inert gas like nitrogen or argon.[1] Prompt processing of plasma samples after collection is also highly recommended.

Q4: What type of internal standard is suitable for the quantification of PFFPC?

A4: An ideal internal standard would be a structurally similar, stable isotope-labeled version of PFFPC. However, due to its limited commercial availability, a non-endogenous, structurally related short-chain phosphatidylcholine, such as 1-palmitoyl-2-suberoyl-PC, can be used.[4] The internal standard should be added to the plasma sample at the very beginning of the extraction procedure to account for any loss during sample processing.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Recovery of PFFPC

Question: My LC-MS/MS signal for PFFPC is consistently low or absent. What are the potential causes and how can I improve my recovery?

Answer: Low recovery of PFFPC can stem from several factors. Here is a breakdown of potential causes and solutions:

Potential Cause Troubleshooting Steps & Optimization
Incomplete Protein Precipitation Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile) and allowing adequate incubation time at low temperatures (-20°C). Vortex the sample thoroughly after adding the solvent.
Suboptimal Solvent Polarity The formyl group on PFFPC increases its polarity. A standard chloroform:methanol extraction might not be optimal. Consider adjusting the solvent ratios or using a more polar solvent system. A single-phase extraction with a butanol/methanol mixture has shown good recovery for a broad range of phospholipids.
Loss during Phase Separation If using a biphasic extraction, ensure complete separation of the aqueous and organic layers by adequate centrifugation. Carefully collect the organic (lower) phase without disturbing the protein interface.
Adsorption to Labware PFFPC can adsorb to glass and plastic surfaces. Use low-adsorption microcentrifuge tubes and pipette tips. Consider pre-rinsing labware with a solvent mixture similar to your extraction solvent.
Degradation during Evaporation If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature. Over-drying or excessive heat can lead to degradation of oxidized phospholipids.

Issue 2: Poor Reproducibility in Quantification

Question: I am observing high variability in my PFFPC quantification between replicates. What could be the reason for this?

Answer: Poor reproducibility is a common challenge in the analysis of low-abundance lipids. The following table outlines potential sources of variability and how to address them:

Potential Cause Troubleshooting Steps & Optimization
Inconsistent Sample Handling Standardize all sample handling steps, including thawing time and temperature. Keep samples on ice at all times.
Inaccurate Pipetting Use calibrated pipettes and ensure accurate and consistent addition of the internal standard and solvents to each sample.
Variable Extraction Efficiency Ensure consistent vortexing times and speeds for all samples to achieve uniform extraction.
Matrix Effects in LC-MS/MS Co-eluting phospholipids can suppress the ionization of PFFPC. Optimize your chromatographic separation to resolve PFFPC from other abundant lipids. Consider using a more selective extraction method like SPE to remove interfering compounds.
Internal Standard Instability Ensure the stability of your internal standard in the storage and extraction solvents.

Issue 3: Emulsion Formation During Extraction

Question: I am getting a persistent emulsion at the interface of the aqueous and organic layers during my liquid-liquid extraction. How can I break it?

Answer: Emulsion formation is a frequent issue in lipid extractions from plasma. Here are some strategies to resolve this:

Troubleshooting Strategy Detailed Procedure
Centrifugation at Higher Speed/Longer Time Increase the centrifugal force (g) or the duration of the centrifugation step to facilitate the collapse of the emulsion.
Addition of Saline Add a small volume of a saturated sodium chloride solution to the sample. The increased ionic strength of the aqueous phase can help to break the emulsion.
Filtration Pass the entire sample (including the emulsion) through a filter paper or a glass wool plug in a Pasteur pipette. This can physically disrupt the emulsion.
Freezing and Thawing Freeze the sample at -20°C or -80°C and then allow it to thaw at room temperature. The freeze-thaw cycle can destabilize the emulsion.

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Liquid-Liquid Extraction for PFFPC

This protocol is a widely used method for the extraction of total lipids from plasma and has been shown to be effective for oxidized phospholipids.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add 10 µL of internal standard solution (e.g., 1-palmitoyl-2-suberoyl-PC in methanol).

  • Extraction:

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture containing 0.005% BHT.

    • Vortex vigorously for 1 minute.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new tube.

    • Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

Protocol 2: Solid-Phase Extraction (SPE) for PFFPC Enrichment

This protocol can be used as a standalone method or as a cleanup step after LLE to obtain a cleaner sample.

  • Sample Preparation after LLE:

    • Perform the Modified Bligh-Dyer extraction as described above and dry the organic phase.

    • Reconstitute the dried extract in a small volume of the SPE loading solvent (e.g., chloroform).

  • SPE Procedure (using a silica-based sorbent):

    • Conditioning: Condition the SPE cartridge with one column volume of methanol followed by one column volume of chloroform.

    • Loading: Load the reconstituted sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with one column volume of chloroform to elute neutral lipids.

    • Elution: Elute the phospholipid fraction, including PFFPC, with one to two column volumes of methanol.

  • Drying and Reconstitution:

    • Dry the eluted phospholipid fraction under a gentle stream of nitrogen gas.

    • Reconstitute the sample in the appropriate solvent for LC-MS/MS analysis.

Visualizations

PFFPC_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (Bligh-Dyer) IS->LLE SPE_alt Solid-Phase Extraction IS->SPE_alt PhaseSep Phase Separation (Centrifugation) LLE->PhaseSep Dry Dry Down (Nitrogen) SPE_alt->Dry Collect Collect Organic Phase PhaseSep->Collect Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for the extraction and analysis of PFFPC from plasma.

Troubleshooting_Low_Recovery Start Low PFFPC Recovery IncompleteLysis Incomplete Protein Precipitation? Start->IncompleteLysis SuboptimalSolvent Suboptimal Solvent Polarity? Start->SuboptimalSolvent PhaseLoss Loss During Phase Separation? Start->PhaseLoss Adsorption Adsorption to Labware? Start->Adsorption Sol_Lysis Optimize precipitation: -Sufficient cold solvent -Longer incubation IncompleteLysis->Sol_Lysis Sol_Solvent Adjust solvent polarity: -Modify Chloroform:Methanol ratio -Try Butanol/Methanol SuboptimalSolvent->Sol_Solvent Sol_PhaseLoss Improve phase separation: -Increase centrifugation speed/time -Careful collection of organic layer PhaseLoss->Sol_PhaseLoss Sol_Adsorption Minimize adsorption: -Use low-adsorption tubes/tips -Pre-rinse labware Adsorption->Sol_Adsorption

Caption: Troubleshooting logic for low PFFPC recovery.

References

Technical Support Center: Measurement of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC), a key bioactive lipid involved in various physiological and pathological processes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction, analysis, and quantification of PFFPC.

1. Low or No PFFPC Signal in LC-MS/MS Analysis

Question: I am not detecting a significant peak for PFFPC in my LC-MS/MS analysis. What are the possible causes and solutions?

Answer:

Several factors can contribute to a weak or absent PFFPC signal. A systematic approach to troubleshooting is recommended.

  • Sample Degradation: PFFPC is a reactive aldehyde and is susceptible to degradation.

    • Solution: Ensure samples are processed immediately after collection and stored at -80°C. Use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent auto-oxidation. Minimize freeze-thaw cycles.

  • Inefficient Extraction: The choice of extraction solvent is critical for recovering oxidized phospholipids.

    • Solution: Employ a robust lipid extraction method such as the Folch or Bligh-Dyer techniques, which use a chloroform/methanol mixture. Solid-phase extraction (SPE) with a C18 stationary phase can also be effective for enriching oxidized phospholipids.

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions or source conditions will lead to poor detection.

    • Solution: Optimize your mass spectrometer settings specifically for PFFPC. Use the correct precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Formyl Group Reactivity: The aldehyde group of PFFPC can react with primary amines (e.g., from proteins or other lipids like phosphatidylethanolamine) to form Schiff bases, leading to a loss of the target analyte.

    • Solution: Work at low temperatures and consider derivatization of the formyl group if extensive losses are suspected. However, derivatization adds complexity and requires careful validation.

2. High Background Noise or Interfering Peaks

Question: My chromatogram shows high background noise or several peaks co-eluting with my PFFPC peak, making quantification difficult. How can I improve my signal-to-noise ratio?

Answer:

High background and interfering peaks are common challenges in lipidomics. Here are some strategies to address this:

  • Improve Chromatographic Separation: Co-elution of isobaric species can interfere with PFFPC detection.

    • Solution: Optimize your LC gradient to achieve better separation of PFFPC from other phospholipids. Consider using a column with a different stationary phase (e.g., C8 instead of C18) or adjusting the mobile phase composition.

  • Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of PFFPC.

    • Solution: Incorporate a suitable internal standard that co-elutes with PFFPC to compensate for matrix effects. Perform a thorough sample cleanup using SPE to remove interfering substances.

  • Contamination: Contaminants from solvents, glassware, or reagents can introduce noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is meticulously cleaned. Run solvent blanks to identify any sources of contamination.

3. Poor Reproducibility in PFFPC Quantification

Question: I am observing significant variability in my PFFPC measurements between replicate samples and different batches. What could be causing this and how can I improve reproducibility?

Answer:

Poor reproducibility can stem from inconsistencies in sample handling, extraction, or analysis.

  • Inconsistent Sample Preparation: Variability in extraction efficiency is a major source of error.

    • Solution: Standardize your entire sample preparation workflow. Ensure precise and consistent volumes of solvents and internal standards are added to each sample. Automating the extraction process can improve consistency.

  • Instability of PFFPC: As mentioned, PFFPC is prone to degradation.

    • Solution: Maintain a consistent and cold workflow from sample collection to analysis. Prepare samples in small batches to minimize the time they are at room temperature.

  • Instrumental Drift: Fluctuations in the LC-MS/MS system's performance can lead to variability.

    • Solution: Equilibrate the LC-MS/MS system thoroughly before running your samples. Inject quality control (QC) samples at regular intervals throughout your analytical run to monitor and correct for any instrument drift.

Frequently Asked Questions (FAQs)

1. What is the exact mass and recommended MS/MS transitions for PFFPC?

Answer:

  • Predicted Monoisotopic Mass: Approximately 523.3 g/mol .

  • Predicted [M+H]⁺ ion: m/z 524.3.

  • Predicted MS/MS Fragments: The most prominent fragment in positive ion mode for phosphocholine-containing lipids is the phosphocholine headgroup at m/z 184.1 . Other diagnostic fragments would arise from the neutral loss of the headgroup and fragmentation of the fatty acid chains.

Quantitative Data Summary for PFFPC Analysis

ParameterPredicted Value/RecommendationNotes
Monoisotopic Mass ~523.3 DaFor C24H46NO8P
Precursor Ion [M+H]⁺ m/z 524.3In positive ion mode.
Primary Product Ion m/z 184.1Corresponds to the phosphocholine headgroup.
Secondary Product Ions Dependent on collision energyMay include fragments from neutral loss of fatty acids.
Internal Standard Deuterated PFFPC or a structurally similar short-chain oxidized PCEssential for accurate quantification.

2. What is the best internal standard for PFFPC quantification?

Answer:

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d4-PFFPC). However, if this is not commercially available, a structurally similar short-chain oxidized phospholipid that is not present in the sample can be used. A good candidate would be a phosphatidylcholine with a short, saturated dicarboxylic acid at the sn-2 position.

3. How should I store my PFFPC standards and samples?

Answer:

Due to the reactive nature of the formyl group, proper storage is critical to prevent degradation.

  • Standards: Store PFFPC standards in an inert solvent (e.g., ethanol or acetonitrile) at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Biological Samples: Flash-freeze biological samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.

  • Extracted Lipids: Store lipid extracts in a chloroform/methanol solution containing an antioxidant (e.g., BHT) at -80°C.

4. What are the key considerations for the stability of the formyl group during analysis?

Answer:

The formyl group is an aldehyde, which is a reactive functional group. Key considerations for its stability include:

  • pH: Aldehydes can be more reactive under certain pH conditions. It is advisable to maintain a neutral or slightly acidic pH during extraction and analysis.

  • Reaction with Amines: As previously mentioned, the formyl group can react with primary amines to form Schiff bases. This is a significant potential pitfall, especially in complex biological matrices with high protein content. Keeping samples cold and minimizing processing time can help mitigate this.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid. The use of antioxidants is crucial to prevent this.

Experimental Protocols

1. Lipid Extraction (Modified Bligh-Dyer Method)

  • Homogenize the tissue sample or cell pellet in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for lipidomics.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. The specific gradient profile should be optimized for the best separation of PFFPC.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the transition from the precursor ion (e.g., m/z 524.3) to the product ion (e.g., m/z 184.1).

Visualizations

PFFPC_Measurement_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Add Internal Standard & Antioxidant Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC MS MS/MS Detection (SRM/MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for PFFPC measurement.

Troubleshooting_Logic Start Low/No PFFPC Signal Degradation Sample Degradation? Start->Degradation Extraction Inefficient Extraction? Start->Extraction MS_Params Suboptimal MS Parameters? Start->MS_Params Reactivity Formyl Group Reactivity? Start->Reactivity Sol_Degradation Improve Storage & Add Antioxidants Degradation->Sol_Degradation Yes Sol_Extraction Optimize Extraction Method Extraction->Sol_Extraction Yes Sol_MS Optimize MS Transitions & Source Conditions MS_Params->Sol_MS Yes Sol_Reactivity Work at Low Temp & Consider Derivatization Reactivity->Sol_Reactivity Yes

Caption: Troubleshooting logic for low PFFPC signal.

Technical Support Center: Detection of 1-Palmitoyl-2-formylyl-PC (PoxPC-d7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in the detection of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (a form of PoxPC) and its deuterated internal standard, PoxPC-d7, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is 1-Palmitoyl-2-formylyl-PC and why is a deuterated internal standard (PoxPC-d7) used?

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine is an oxidized phospholipid that can be a biomarker for oxidative stress-related diseases. The use of a stable isotope-labeled internal standard like PoxPC-d7 is recommended for accurate quantification in mass spectrometry. Since PoxPC-d7 is chemically identical to the analyte, it co-elutes and experiences similar ionization effects, allowing for correction of matrix effects and variations in sample processing.

Q2: What is the primary method for detecting PoxPC-d7 and what are the expected m/z values?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for PoxPC-d7 detection. The exact mass of 1-palmitoyl-2-formylyl-PC (C24H46NO8P) is approximately 507.30 g/mol . For the deuterated standard PoxPC-d7, the mass will be higher. In positive ion mode, you would typically monitor for the protonated molecule [M+H]+.

For targeted analysis using tandem mass spectrometry, a common approach for phosphatidylcholines is to monitor for the precursor ion of the phosphocholine headgroup fragment at m/z 184.1.[1]

Q3: What are the most common sources of high background noise in PoxPC-d7 detection?

High background noise in LC-MS analysis can originate from several sources:

  • Contaminated Solvents and Reagents: Using non-LC-MS grade solvents or additives can introduce a significant amount of chemical noise.[2] Microbial growth in aqueous mobile phases is also a potential issue.[3]

  • Sample Matrix Effects: Biological samples like plasma are complex and contain high concentrations of other lipids and proteins that can interfere with the analyte signal.[4]

  • LC System Contamination: Buildup of contaminants from previous samples in the tubing, injector, or column can leach out during subsequent runs, causing a high baseline.[3]

  • Ion Source Contamination: Residues from non-volatile salts and other sample components can accumulate on the ion source components (e.g., ESI needle, cone, capillary), leading to increased background and reduced sensitivity.[5]

Troubleshooting Guides

Issue 1: High Background Noise Obscuring PoxPC-d7 Signal

Symptoms:

  • Elevated baseline in the chromatogram.

  • Poor signal-to-noise ratio for the PoxPC-d7 peak.

  • Presence of many unidentifiable peaks across the chromatogram.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • LC System Blank: Run a blank injection with your mobile phase to see if the noise is coming from the LC system or solvents.

    • Injection Blank: Inject a vial of your sample solvent to check for contamination from the autosampler or vials.

    • No Injection: If the noise is still present without an injection, the issue may be with the mass spectrometer or the mobile phase.

  • Systematic Cleaning:

    • Mobile Phase: Prepare fresh, high-purity, LC-MS grade mobile phase. Sonicate the solvents after mixing to remove dissolved gases.[2]

    • LC System Flush: Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then water, and re-equilibrate with your mobile phase).

    • Ion Source Cleaning: If the noise persists, clean the ion source components according to the manufacturer's guidelines. This typically involves cleaning the ESI probe, capillary, and cone.[5][6]

Logical Troubleshooting Flow for High Background Noise:

high_background_troubleshooting start High Background Noise Detected check_lc_blank Run LC System Blank start->check_lc_blank noise_in_blank Noise Present in Blank? check_lc_blank->noise_in_blank check_injection_blank Run Injection Blank noise_in_blank->check_injection_blank No system_contaminated System is Contaminated noise_in_blank->system_contaminated Yes noise_in_injection Noise in Injection Blank? check_injection_blank->noise_in_injection sample_matrix_issue Investigate Sample Matrix/Prep noise_in_injection->sample_matrix_issue No autosampler_contaminated Autosampler/Vials Contaminated noise_in_injection->autosampler_contaminated Yes clean_solvents Prepare Fresh Solvents flush_lc Flush LC System clean_solvents->flush_lc clean_ion_source Clean Ion Source flush_lc->clean_ion_source resolved Problem Resolved clean_ion_source->resolved system_contaminated->clean_solvents solvent_contaminated Solvents/Additives Contaminated autosampler_contaminated->flush_lc

Caption: Troubleshooting logic for high background noise.

Issue 2: Poor Signal Intensity or Ion Suppression

Symptoms:

  • Low peak area for PoxPC-d7, even at known concentrations.

  • Inconsistent peak areas between replicate injections.

  • Signal intensity is significantly lower in sample matrix compared to a clean solvent.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Protein Precipitation: Ensure efficient protein removal, as proteins can cause ion suppression.

    • Phospholipid Removal: Consider using specific phospholipid removal cartridges or techniques, as high levels of other phospholipids are a major cause of ion suppression in lipid analysis.[4]

    • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components and alleviate ion suppression.

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the LC gradient to better separate PoxPC-d7 from co-eluting matrix components.

    • Column Chemistry: Experiment with a different column chemistry (e.g., C8, C18, C30) to alter selectivity.[1]

  • Optimize Mass Spectrometer Settings:

    • Ion Source Parameters: Optimize ion source parameters such as gas flows, temperatures, and spray voltage to enhance the ionization of PoxPC-d7.

    • Scheduled MRM: If your instrument supports it, use scheduled Multiple Reaction Monitoring (MRM) to only monitor for PoxPC-d7 when it is expected to elute, reducing the duty cycle and potentially improving sensitivity.

Quantitative Data

The following table summarizes representative limits of detection (LOD) and quantification (LOQ) for oxidized phospholipids from published literature. Note that these values can vary significantly depending on the specific analyte, sample matrix, and instrumentation.

Analyte/StandardMatrixLODLOQReference
Phospholipid Standard (PC(O-16:0/O-16:0))In vitro1.50 µg/mL4.54 µg/mL[7]
Native PAPC StandardIn vitro0.44 µg/mL1.34 µg/mL[8]
Oxidized PhospholipidsIn vitro~10 fmol-[9]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol is a general guideline for the extraction of lipids from plasma and should be optimized for your specific application.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Spike the plasma sample with a known amount of PoxPC-d7 solution.

  • Protein Precipitation and Lipid Extraction:

    • Add ice-cold methanol containing an antioxidant (e.g., 0.01% butylated hydroxytoluene - BHT) to the plasma sample at a ratio of 3:1 (v/v).[10]

    • Vortex thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS analysis.

Experimental Workflow for PoxPC-d7 Detection:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma_sample Plasma Sample spike_is Spike with PoxPC-d7 plasma_sample->spike_is protein_precipitation Protein Precipitation (Methanol + BHT) spike_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Dry Down (Nitrogen) collect_supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (e.g., C8 or C18 column) reconstitute->lc_separation ms_detection MS/MS Detection (Targeted MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical experimental workflow for PoxPC-d7 detection.

Protocol 2: LC-MS/MS Analysis

The following are general starting parameters for an LC-MS/MS method for oxidized phospholipids. These should be optimized for your specific instrument and column.

  • LC Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid.[7]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • PoxPC-d7: Precursor ion ([M+H]+ of PoxPC-d7) -> Product ion (m/z 184.1).

    • Endogenous PoxPC: Precursor ion ([M+H]+ of PoxPC) -> Product ion (m/z 184.1).

Signaling Pathway for Targeted MS/MS Detection:

targeted_msms ion_source Ion Source quadrupole1 Quadrupole 1 (Precursor Ion Selection) ion_source->quadrupole1 collision_cell Collision Cell (Fragmentation) quadrupole1->collision_cell Selects PoxPC-d7 Ion quadrupole2 Quadrupole 2 (Product Ion Selection) collision_cell->quadrupole2 Induces Fragmentation detector Detector quadrupole2->detector Selects Fragment Ion PoxPC_ion PoxPC-d7 Ion [M+H]+ PoxPC_ion->collision_cell fragment_ion Phosphocholine Fragment (m/z 184.1) fragment_ion->detector

Caption: Principle of targeted MS/MS detection for PoxPC-d7.

References

Technical Support Center: Monitoring the Degradation of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in monitoring the degradation products of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of PFFPC?

A1: PFFPC is susceptible to two primary degradation pathways:

  • Hydrolysis: The formyl ester bond at the sn-2 position can be hydrolyzed, yielding 1-palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) and formic acid. This reaction is catalyzed by acidic or basic conditions and can also occur slowly in neutral aqueous solutions.

  • Oxidation: The formyl group (an aldehyde) at the sn-2 position is prone to oxidation, which converts it into a carboxyl group. This results in the formation of 1-palmitoyl-2-carboxy-sn-glycero-3-phosphocholine. Oxidation can be initiated by exposure to air (auto-oxidation) or the presence of oxidizing agents.[1][2][3]

Q2: What are the key degradation products of PFFPC that I should monitor?

A2: Based on the primary degradation pathways, the key degradation products to monitor are:

  • 1-palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC)

  • Formic Acid

  • 1-palmitoyl-2-carboxy-sn-glycero-3-phosphocholine

Q3: How can I minimize the degradation of PFFPC during storage and experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store PFFPC in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. Avoid repeated freeze-thaw cycles.

  • Solvent Preparation: Use high-purity, degassed solvents to minimize dissolved oxygen. If preparing aqueous solutions, use buffers at a pH around 6.5, as ester hydrolysis is generally slowest near this pH.[4]

  • Experimental Conditions: Perform experiments at the lowest practical temperature. If possible, work under an inert atmosphere, especially for long-term experiments. Avoid exposure to strong acids, bases, and oxidizing agents.

Troubleshooting Guides

Issue 1: Rapid Disappearance of PFFPC Peak in Chromatogram

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis due to pH Check the pH of your sample and mobile phase. Adjust to a neutral or slightly acidic pH (around 6.5) if possible.Slower degradation of PFFPC.
Oxidation Degas all solvents and prepare samples under an inert atmosphere. Add an antioxidant like BHT (butylated hydroxytoluene) if compatible with your experiment.Reduced formation of the oxidized product and stabilization of PFFPC.
Enzymatic Degradation If working with biological samples, ensure that any phospholipase activity is inhibited by adding appropriate inhibitors.PFFPC peak intensity should remain stable over time.
Adsorption to Vials/Tubing Use silanized glass vials or low-adsorption plasticware.Improved recovery of PFFPC.
Issue 2: Unexpected Peaks in the Chromatogram

Identification and Confirmation of Degradation Products

Unexpected Peak Identification Method Confirmation
Lyso-PC Compare the retention time and mass-to-charge ratio (m/z) with a pure standard of 1-palmitoyl-sn-glycero-3-phosphocholine.The peak should co-elute with the standard and have the same mass spectrum.
Formic Acid Use a specific analytical method for short-chain carboxylic acids, such as derivatization followed by GC-MS or a dedicated HPLC method with UV detection at a low wavelength (e.g., 210 nm).The peak's retention time should match that of a formic acid standard.
1-palmitoyl-2-carboxy-PC Look for a peak with an m/z corresponding to the addition of an oxygen atom to the PFFPC molecule. The fragmentation pattern in MS/MS should show the loss of the carboxylated acyl chain.The accurate mass measurement should confirm the elemental composition.

Experimental Protocols

Protocol 1: Analysis of PFFPC and its Degradation Products by LC-MS/MS

This protocol outlines a general method for the separation and detection of PFFPC, Lyso-PC, and 1-palmitoyl-2-carboxy-PC.

1. Sample Preparation:

  • Lipids can be extracted from biological samples using methods like the Folch or Bligh and Dyer procedures.
  • Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[5]
  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]
  • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50 °C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.
  • Precursor and Product Ions:
  • PFFPC: Monitor the precursor ion corresponding to [M+H]+ and look for characteristic fragment ions.
  • Lyso-PC (16:0): Precursor ion [M+H]+ at m/z 496.3, with a characteristic product ion at m/z 184.1 (phosphocholine headgroup).
  • 1-palmitoyl-2-carboxy-PC: Monitor the precursor ion corresponding to [M+H]+ and look for a neutral loss of the carboxylated acyl chain.

Protocol 2: Analysis of Formic Acid

A dedicated method is often required for the accurate quantification of formic acid due to its high polarity and volatility.

1. Sample Preparation:

  • For biological samples, a protein precipitation step with a cold organic solvent (e.g., methanol or acetonitrile) may be necessary.
  • Centrifuge to remove precipitated proteins and collect the supernatant.

2. HPLC Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with water.[6]
  • Flow Rate: 1 mL/min.[6]
  • Detection: UV detector at 210 nm or 250 nm.[6]

Quantitative Data Summary

The following table provides hypothetical stability data for PFFPC under different conditions to illustrate potential degradation rates. Actual rates should be determined experimentally.

Table 1: Hypothetical Stability of PFFPC in Aqueous Solution (1 mg/mL) at 37°C

Time (hours)PFFPC Remaining (%) at pH 5.0PFFPC Remaining (%) at pH 7.4PFFPC Remaining (%) at pH 9.0
0100100100
1959080
4806545
8654020
243010<5

Table 2: Expected Mass-to-Charge Ratios (m/z) for PFFPC and its Degradation Products

Compound[M+H]+[M+Na]+[M-H]-
PFFPC (C25H48NO8P) 522.31544.29520.29
Lyso-PC (16:0) (C24H50NO7P) 496.33518.31494.32
1-palmitoyl-2-carboxy-PC (C25H48NO9P) 538.31560.29536.29
Formic Acid (CH2O2) 47.0169.0045.00

Visualizations

Degradation_Pathway PFFPC 1-Palmitoyl-2-formylyl-PC (PFFPC) LysoPC 1-Palmitoyl-sn-glycero-3-PC (Lyso-PC) PFFPC->LysoPC Hydrolysis FormicAcid Formic Acid PFFPC->FormicAcid Hydrolysis CarboxyPC 1-Palmitoyl-2-carboxy-PC PFFPC->CarboxyPC Oxidation

Caption: Primary degradation pathways of PFFPC.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Start PFFPC Sample Extract Lipid Extraction Start->Extract Reconstitute Reconstitute in Solvent Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks (Retention Time & m/z) Detect->Identify Quantify Quantify Degradation Products Identify->Quantify Report Report Results Quantify->Report

Caption: General experimental workflow for monitoring PFFPC degradation.

References

Technical Support Center: Quantification of Low Levels of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this challenging oxidized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) and why is it difficult to quantify?

A1: 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) is a truncated oxidized phospholipid, a subclass of oxidized phospholipids (OxPLs). These molecules are formed from the oxidation of parent phospholipids and are implicated in various physiological and pathological processes, including inflammation.[1][2][3][4] The quantification of PFFPC at low levels presents several analytical challenges:

  • Low Abundance: PFFPC and other OxPLs are typically present at much lower concentrations than their non-oxidized precursors in biological samples.[5]

  • Inherent Instability: The formyl group in PFFPC is reactive, making the molecule susceptible to further oxidation and degradation during sample preparation and analysis.[5]

  • Structural Diversity of OxPLs: PFFPC is part of a complex mixture of various oxidized phospholipid species, which can have similar chemical properties, leading to co-elution and interference during chromatographic separation.

  • Lack of Commercial Standards: The limited availability of pure PFFPC and its isotopically labeled internal standards complicates accurate quantification.

Q2: What is the recommended analytical technique for quantifying PFFPC?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely recommended technique for the sensitive and specific quantification of PFFPC and other oxidized phospholipids.[6][7][8] This method offers the necessary selectivity to distinguish PFFPC from other structurally similar lipids and the sensitivity to detect it at low physiological concentrations.

Q3: How should I store my samples to prevent PFFPC degradation?

A3: To minimize the degradation of PFFPC, samples should be processed as quickly as possible. If storage is necessary, it is recommended to store them at -80°C. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help to prevent further oxidation during sample preparation.

Q4: Are there known biological activities or signaling pathways associated with PFFPC?

A4: While specific signaling pathways for PFFPC are not extensively characterized, as a member of the truncated oxidized phospholipid family, it is generally considered to be pro-inflammatory. Truncated OxPLs have been shown to increase endothelial permeability and can activate inflammatory signaling pathways, potentially through pattern recognition receptors like Toll-like receptors (TLRs).[2][3][4][9]

Troubleshooting Guide

The following table summarizes common issues encountered during the quantification of low levels of PFFPC, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low PFFPC Signal PFFPC degradation during sample handling and storage.- Minimize sample processing time and keep samples on ice. - Store samples at -80°C. - Add an antioxidant like BHT to the extraction solvent.
Low abundance in the sample.- Concentrate the lipid extract before analysis. - Increase the injection volume. - Use a more sensitive mass spectrometer.
Inefficient extraction.- Optimize the lipid extraction protocol (e.g., Folch or Bligh-Dyer methods). - Ensure complete solvent evaporation and resuspension.
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.- Optimize the mobile phase composition and gradient. - Use a suitable column (e.g., C18 or C8 reversed-phase). - Ensure proper column equilibration.
Interaction with the analytical system.- Use biocompatible LC components. - Add a small amount of a weak acid (e.g., formic acid) to the mobile phase.
High Background Noise Contamination from solvents, glassware, or reagents.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Include a blank injection in your analytical run.
Matrix effects from the biological sample.- Optimize the sample clean-up procedure. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Quantification Results Instability of PFFPC in the autosampler.- Keep the autosampler at a low temperature (e.g., 4°C). - Minimize the time samples spend in the autosampler before injection.
Lack of a suitable internal standard.- Synthesize or purchase a deuterated PFFPC standard if possible. - If unavailable, use a structurally similar, non-endogenous phospholipid as an internal standard and validate its performance.
Adduct formation in the ion source.- Optimize mass spectrometer source parameters (e.g., temperature, gas flows). - Consider the formation of different adducts (e.g., [M+H]+, [M+Na]+) in your data analysis.

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Folch Method)
  • Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v) containing 0.01% BHT.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

LC-MS/MS Quantification of PFFPC (General Protocol)
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C8 or C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute PFFPC and separate it from other lipids.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions for PFFPC (m/z):

      • Precursor Ion ([M+H]⁺): 524.3

      • Product Ions: 184.1 (phosphocholine headgroup), other fragments may be observed depending on collision energy. Note: These are theoretical values and should be confirmed with a standard.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal intensity of a PFFPC standard or a related oxidized phospholipid.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch with BHT) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification against Internal Standard Integration->Quantification

Caption: Experimental workflow for the quantification of PFFPC.

signaling_pathway PFFPC PFFPC (Truncated OxPL) TLR Toll-like Receptor (e.g., TLR4) PFFPC->TLR Binds to Permeability Increased Endothelial Permeability PFFPC->Permeability Contributes to Adapter Adapter Proteins (e.g., MyD88) TLR->Adapter Recruits Kinase_Cascade Kinase Cascade (e.g., MAPKs) Adapter->Kinase_Cascade Activates NFkB NF-κB Activation Kinase_Cascade->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Induces

Caption: Generalized signaling pathway for truncated oxidized phospholipids.

References

Validation & Comparative

Unmasking Oxidized Phospholipids: A Guide to the Validation of 1-Palmitoyl-2-formylyl PC Identity via MS/MS Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid species is paramount. This guide provides a comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) against two common structural analogs: 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC 16:0) and 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC). Understanding these distinct fragmentation signatures is crucial for the unambiguous validation of PFFPC in complex biological samples.

Oxidized phospholipids (OxPLs) are increasingly recognized as key players in a multitude of physiological and pathological processes. Their structural diversity and often low abundance necessitate robust analytical methods for their identification and characterization. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for this purpose, providing structural insights through the controlled fragmentation of precursor ions. This guide delves into the specific fragmentation patterns that differentiate PFFPC from its close relatives, Lyso-PC 16:0 and PONPC, enabling confident identification.

Comparative MS/MS Fragmentation Analysis

The identity of a phospholipid can be elucidated by analyzing the fragment ions generated during MS/MS. In positive-ion mode, phosphatidylcholines (PCs) characteristically produce a prominent fragment ion at a mass-to-charge ratio (m/z) of 184.07, corresponding to the phosphocholine headgroup.[1] While this ion confirms the lipid class, differentiation between PC species relies on the analysis of other diagnostic fragment ions originating from the fatty acyl chains.

Below is a summary of the key diagnostic MS/MS fragment ions for PFFPC, Lyso-PC 16:0, and PONPC in positive-ion mode.

Precursor Ion (m/z)AnalyteDiagnostic Fragment Ions (m/z)Interpretation
524.3PFFPC184.07Phosphocholine headgroup
478.3Neutral loss of the formyl group (CHO) and ketene (CH2=C=O) from the sn-2 position
269.2Fragment corresponding to the palmitoyl chain at the sn-1 position
496.3Lyso-PC 16:0184.07Phosphocholine headgroup (Typically the base peak)
313.2Loss of the phosphocholine headgroup
257.2Loss of the palmitoyl chain as a ketene
650.4PONPC184.07Phosphocholine headgroup
496.3Neutral loss of the 9-oxononanoyl group as a ketene from the sn-2 position
478.3Neutral loss of the 9-oxononanoyl group as an acid from the sn-2 position
394.3Fragment corresponding to the loss of both the phosphocholine headgroup and the 9-oxononanoyl chain

Note: The relative intensities of fragment ions can vary depending on the mass spectrometer and collision energy used.

While positive-ion mode is commonly used for the analysis of PCs, PFFPC has also been characterized in negative-ion mode. In negative-ion multiple reaction monitoring (MRM), the [M-CH₃]⁻ precursor ion of PFFPC at m/z 508 fragments to produce a formate product ion at m/z 45 and a palmitate product ion at m/z 255. This provides an alternative and specific method for PFFPC identification.

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following outlines a typical workflow for the analysis of PFFPC and its analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction

A robust lipid extraction method is the first step to ensure accurate analysis. The Folch method is a widely used protocol for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Collection of Organic Phase: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography Separation

Liquid chromatography is employed to separate the different lipid species prior to their introduction into the mass spectrometer. A reversed-phase C18 column is commonly used for this purpose.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 40% to 100% B over 10 minutes, followed by a hold at 100% B for 5 minutes, and re-equilibration at 40% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

Tandem Mass Spectrometry Analysis

The separated lipids are ionized and fragmented in the mass spectrometer to generate their characteristic MS/MS spectra.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MS/MS Analysis: Perform product ion scans of the precursor ions of interest (m/z 524.3 for PFFPC, m/z 496.3 for Lyso-PC 16:0, and m/z 650.4 for PONPC).

Visualizing Fragmentation and Workflows

To further clarify the processes involved, the following diagrams illustrate the MS/MS fragmentation pathway of PFFPC and the overall experimental workflow.

PFFPC_Fragmentation PFFPC PFFPC [M+H]⁺ m/z 524.3 Phosphocholine Phosphocholine m/z 184.07 PFFPC->Phosphocholine Loss of C₉H₁₄O₇P Fragment1 [M+H - C₂H₄O₂]⁺ m/z 478.3 PFFPC->Fragment1 Neutral Loss of C₂H₄O₂ Fragment2 [C₁₆H₃₁O]⁺ m/z 269.2 PFFPC->Fragment2 Cleavage at sn-1

MS/MS Fragmentation Pathway of PFFPC.

Experimental_Workflow Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (Product Ion Scan) MS->MSMS Analysis Data Analysis MSMS->Analysis Validation PFFPC Validation Analysis->Validation

Experimental Workflow for PFFPC Validation.

By utilizing the distinct MS/MS fragmentation patterns and following a rigorous experimental protocol, researchers can confidently validate the presence and identity of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine in their studies, paving the way for a deeper understanding of its biological role.

References

A Comparative Guide to 1-Palmitoyl-2-formylyl PC and Other Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) with other prominent oxidized phospholipids (OxPLs), namely 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC). Oxidized phospholipids are increasingly recognized for their critical roles in various physiological and pathological processes, including inflammation, apoptosis, and endothelial dysfunction. Understanding the distinct effects of different OxPL species is crucial for developing targeted therapeutic strategies.

While extensive research has characterized the bioactivities of POVPC and PGPC, direct comparative studies involving PFFPC are limited. This guide summarizes the available experimental data for POVPC and PGPC to provide a framework for understanding the potential relative effects of PFFPC and to highlight areas for future research.

Comparative Biological Activities

The biological effects of oxidized phospholipids are highly dependent on their specific chemical structures. Truncated OxPLs, such as POVPC and PGPC, which possess reactive aldehyde or carboxyl groups at the sn-2 position, often exhibit pro-inflammatory and pro-apoptotic properties.[1][2] In contrast, other classes of oxidized phospholipids can have anti-inflammatory and barrier-protective effects.[3]

Endothelial Barrier Function

Oxidized phospholipids can have profound and often opposing effects on endothelial barrier integrity. While some OxPLs can enhance the barrier, POVPC and PGPC are known to be barrier-disruptive.[3]

Oxidized PhospholipidEffect on Endothelial PermeabilityConcentration/ConditionsReference
POVPC IncreaseVaries by cell type and experimental conditions[3]
PGPC IncreaseVaries by cell type and experimental conditions[3]
PFFPC Data not available--
Induction of Apoptosis

POVPC and PGPC have been demonstrated to be cytotoxic and to induce apoptosis in various cell types, including vascular smooth muscle cells and macrophages.[1][2] Studies have shown that POVPC is a more potent inducer of apoptosis than PGPC.[1]

Oxidized PhospholipidEffect on Cell ViabilityApoptosis InductionCell TypeReference
POVPC DecreaseYes (more potent)Vascular Smooth Muscle Cells, Macrophages[1][2]
PGPC DecreaseYesVascular Smooth Muscle Cells, Macrophages[1][2]
PFFPC Data not available---
Inflammatory Response

POVPC and PGPC are recognized as mediators of inflammation. They can induce the expression of adhesion molecules on endothelial cells, leading to the recruitment of immune cells.[3] For instance, PGPC has been shown to increase the expression of E-selectin and VCAM-1, promoting both monocyte and neutrophil adhesion.[3] POVPC, on the other hand, can selectively increase monocyte binding.[3]

Oxidized PhospholipidKey Inflammatory EffectsReference
POVPC Induces monocyte-specific adhesion to endothelial cells.[3]
PGPC Induces both monocyte and neutrophil adhesion via increased E-selectin and VCAM-1 expression.[3]
PFFPC Data not available-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of oxidized phospholipid activities. Below are protocols for key experiments cited in the literature for characterizing the effects of OxPLs.

Endothelial Barrier Function Assay (Electric Cell-substrate Impedance Sensing - ECIS)

This method provides a real-time, quantitative measurement of endothelial monolayer permeability.

  • Cell Culture: Human Pulmonary Artery Endothelial Cells (HPAEC) are cultured on gold microelectrodes in specialized ECIS arrays.

  • Monolayer Formation: Cells are grown to confluence, and the formation of a stable monolayer is confirmed by a plateau in the measured resistance.

  • Treatment: The confluent monolayer is treated with the desired concentrations of PFFPC, POVPC, PGPC, or vehicle control.

  • Impedance Measurement: Transendothelial electrical resistance (TER) is measured continuously using an ECIS instrument. A decrease in TER indicates an increase in endothelial permeability.[4][5]

  • Data Analysis: TER values are normalized to baseline and plotted over time to compare the effects of the different treatments.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Target cells (e.g., vascular smooth muscle cells, macrophages) are treated with PFFPC, POVPC, PGPC, or a vehicle control for a specified duration.

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[6][7]

  • Staining: Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.[6]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]

Inflammatory Marker Assay (IL-8 ELISA)

This assay quantifies the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) from cells.

  • Cell Culture and Treatment: Endothelial cells are cultured in multi-well plates and treated with PFFPC, POVPC, PGPC, or a vehicle control.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: A commercially available IL-8 ELISA kit is used. The supernatant is added to wells pre-coated with an anti-human IL-8 antibody.[8][9][10]

  • Detection: A biotin-conjugated anti-human IL-8 antibody is added, followed by streptavidin-HRP and a substrate solution.[10]

  • Quantification: The optical density is measured at 450 nm, and the concentration of IL-8 is determined by comparison to a standard curve.[10]

Signaling Pathways and Logical Frameworks

The biological effects of oxidized phospholipids are mediated through the activation of various intracellular signaling pathways. While the specific pathways for PFFPC are not yet well-defined, research on other OxPLs provides a general framework.

Oxidized_Phospholipid_Signaling OxPLs Oxidized Phospholipids (e.g., POVPC, PGPC) Receptors Cell Surface Receptors (e.g., CD36, TLRs) OxPLs->Receptors PPARg PPARγ OxPLs->PPARg Activation? PKC Protein Kinase C (PKC) Receptors->PKC PKA Protein Kinase A (PKA) Receptors->PKA MAPK MAP Kinase Pathways (ERK, JNK, p38) Receptors->MAPK PKC->MAPK EndoBarrier Endothelial Barrier Dysfunction PKC->EndoBarrier PKA->MAPK NFkB NF-κB MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis MAPK->EndoBarrier Inflammation Inflammation (e.g., IL-8 production) NFkB->Inflammation

Caption: Generalized signaling pathways activated by oxidized phospholipids.

The diagram above illustrates potential signaling cascades initiated by OxPLs like POVPC and PGPC, leading to downstream cellular responses. The activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by specific OxPLs is an area of active investigation and may represent a key regulatory node.[11][12]

Experimental_Workflow cluster_treatment Treatment cluster_assays Biological Assays cluster_outcomes Comparative Outcomes PFFPC PFFPC EndoPerm Endothelial Permeability (ECIS) PFFPC->EndoPerm Apoptosis Apoptosis (Annexin V) PFFPC->Apoptosis Inflammation Inflammation (IL-8 ELISA) PFFPC->Inflammation POVPC POVPC POVPC->EndoPerm POVPC->Apoptosis POVPC->Inflammation PGPC PGPC PGPC->EndoPerm PGPC->Apoptosis PGPC->Inflammation Barrier Barrier Disruption EndoPerm->Barrier Apop Apoptosis Induction Apoptosis->Apop Inflam Pro-inflammatory Response Inflammation->Inflam

Caption: Workflow for comparing the biological effects of oxidized phospholipids.

This workflow outlines the experimental approach to directly compare the effects of PFFPC, POVPC, and PGPC on key cellular functions.

Logical_Comparison PFFPC 1-Palmitoyl-2-formylyl PC (PFFPC) Comparison Direct Comparison PFFPC->Comparison OtherOxPLs Other Oxidized Phospholipids (POVPC, PGPC) OtherOxPLs->Comparison DataGap Data Gap for PFFPC Comparison->DataGap KnownData Established Bioactivity for POVPC & PGPC Comparison->KnownData FutureResearch Future Research Directions DataGap->FutureResearch

Caption: Logical framework for comparing PFFPC with other oxidized phospholipids.

This diagram highlights the current state of knowledge, where the well-established bioactivities of POVPC and PGPC provide a basis for comparison, but a data gap exists for PFFPC, indicating a clear need for further investigation.

References

A Comparative Guide to 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PAFO-PC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PG-PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs) are a diverse class of bioactive lipids generated under conditions of oxidative stress. They are implicated in a wide range of inflammatory diseases, including atherosclerosis. Among the myriad of OxPLs, 1-palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PAFO-PC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PG-PC) are two prominent species that have garnered significant research interest. Both are derived from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and are found in oxidized low-density lipoprotein (oxLDL). Despite their structural similarities, emerging evidence suggests they can elicit distinct cellular responses.

This guide provides a comprehensive and objective comparison of PAFO-PC and PG-PC, summarizing their known biological activities, signaling pathways, and the experimental protocols used to study them.

Chemical Structures and Properties

Both PAFO-PC and PG-PC share a common 1-palmitoyl-sn-glycero-3-phosphocholine backbone but differ in the structure of the oxidized acyl chain at the sn-2 position.

Feature1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PAFO-PC)1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PG-PC)
Structure of sn-2 acyl chain Formyl group (-CHO)Glutaroyl group (-COOH-(CH₂)₃-COOH)
Molecular Formula C₂₄H₄₈NO₈PC₂₉H₅₆NO₁₀P
Molecular Weight 497.6 g/mol 609.7 g/mol [1]
Key Functional Group AldehydeDicarboxylic acid

Comparative Biological Activities

While direct comparative studies between PAFO-PC and PG-PC are limited, data from individual studies and research on closely related oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), which also contains an aldehyde group like PAFO-PC, allow for an inferential comparison.

Data Summary
Biological Effect1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PAFO-PC) & Analogs (POVPC)1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PG-PC)Reference(s)
Induction of Apoptosis in Vascular Smooth Muscle Cells (VSMCs) More potent inducer of apoptosis (data for POVPC)Less potent inducer of apoptosis[2]
Endothelial Cell Activation Induces monocyte-specific adhesion. Increases expression of CS-1 fibronectin (data for POVPC).Induces both monocyte and neutrophil adhesion. Increases expression of E-selectin and VCAM-1.[3]
Endothelial Function Not explicitly detailed.Impairs endothelial function by inducing ferroptosis.[4][5]
Macrophage Activation General pro-inflammatory effects attributed to OxPLs.Can induce inflammation, proliferation, or apoptosis.[6]
Receptor Interaction Not explicitly detailed.Interacts with the CD36 receptor on endothelial cells.[4][5]

Signaling Pathways

1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PG-PC) Signaling Pathway in Endothelial Cells

Recent studies have elucidated a specific signaling pathway for PG-PC in endothelial cells, leading to endothelial dysfunction. PG-PC binds to the scavenger receptor CD36, initiating a cascade that results in iron-dependent lipid peroxidation, a process known as ferroptosis.[4][5]

PGPC_Signaling PGPC PG-PC CD36 CD36 Receptor PGPC->CD36 Binds to FABP3 FABP3 Upregulation CD36->FABP3 Induces Lipid_ROS Lipid Peroxidation (Ferroptosis) FABP3->Lipid_ROS Endo_Dys Endothelial Dysfunction Lipid_ROS->Endo_Dys

PG-PC induced ferroptosis in endothelial cells.

Putative Signaling for 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PAFO-PC)

The specific signaling pathways for PAFO-PC are less well-defined. However, as a prominent component of oxLDL, it is known to contribute to the general pro-inflammatory and pro-apoptotic effects of oxLDL. These effects are often mediated through pattern recognition receptors (PRRs) on various cell types, leading to the activation of inflammatory signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the comparison of PAFO-PC and PG-PC.

Synthesis of Oxidized Phospholipids

While detailed, step-by-step synthesis protocols for PAFO-PC and PG-PC are proprietary to commercial suppliers, the general approach involves the controlled oxidation of a suitable precursor, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), followed by purification using high-performance liquid chromatography (HPLC). Alternatively, chemical synthesis can be achieved by acylation of lyso-PC with the desired oxidized fatty acid.

Cell Culture
  • Human Aortic Endothelial Cells (HAECs): Cultured in Endothelial Cell Growth Medium supplemented with growth factors and 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Vascular Smooth Muscle Cells (VSMCs): Cultured in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Macrophages (e.g., THP-1 or primary monocytes): THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Primary human monocytes are isolated from peripheral blood and differentiated using macrophage colony-stimulating factor (M-CSF).

Endothelial Cell Adhesion Assay

This assay quantifies the adhesion of leukocytes (monocytes or neutrophils) to a monolayer of endothelial cells.

Adhesion_Assay_Workflow Start Seed Endothelial Cells in 96-well plate Culture Culture to form a confluent monolayer Start->Culture Treat Treat with PAFO-PC or PG-PC Culture->Treat Incubate Incubate labeled Leukocytes with Endothelial monolayer Treat->Incubate Label Label Leukocytes (e.g., with Calcein-AM) Label->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify fluorescence Wash->Quantify

Workflow for Endothelial Cell Adhesion Assay.

Protocol:

  • Seed HAECs in a 96-well plate and grow to confluence.

  • Treat the endothelial cell monolayer with PAFO-PC or PG-PC at various concentrations for 4-6 hours.

  • Label monocytes or neutrophils with a fluorescent dye (e.g., Calcein-AM).

  • Add the labeled leukocytes to the endothelial cell monolayer and incubate for 30-60 minutes.

  • Gently wash the wells to remove non-adherent cells.

  • Quantify the adhesion by measuring the fluorescence intensity in each well using a plate reader.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Seed VSMCs in a 96-well plate.

  • Treat the cells with PAFO-PC or PG-PC for 24-48 hours.

  • Lyse the cells using a supplied lysis buffer.

  • Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) to determine caspase-3 activity.

Macrophage Cytokine Production Assay

This assay quantifies the production of pro-inflammatory cytokines by macrophages in response to stimulation.

Protocol:

  • Differentiate macrophages in a 24-well plate.

  • Treat the macrophages with PAFO-PC or PG-PC for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Lipid Extraction and Mass Spectrometry

This protocol is for the analysis of oxidized phospholipids from biological samples.

Protocol:

  • Homogenize cells or tissues in a methanol/water solution.

  • Perform a liquid-liquid extraction using the Bligh-Dyer method (chloroform/methanol/water).

  • Collect the organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis.

  • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific oxidized phospholipid species.

Conclusion

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PAFO-PC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PG-PC) are two important bioactive oxidized phospholipids with distinct biological activities. The available evidence, including data from the closely related aldehyde-containing POVPC, suggests that PAFO-PC may be a more potent inducer of apoptosis in vascular smooth muscle cells and promotes monocyte-specific adhesion to endothelial cells. In contrast, PG-PC appears to be a broader activator of leukocyte adhesion and has a defined signaling pathway in endothelial cells involving the CD36 receptor and the induction of ferroptosis.

For researchers in inflammation, cardiovascular disease, and drug development, understanding the differential effects of these molecules is crucial. Further direct comparative studies are warranted to fully elucidate their respective roles in health and disease and to explore their potential as therapeutic targets or biomarkers. The experimental protocols outlined in this guide provide a foundation for conducting such comparative investigations.

References

A Researcher's Guide to Cross-Validation of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC), a prominent oxidized phospholipid (OxPL), is critical for advancing our understanding of its role in various pathological and physiological processes. As a marker of oxidative stress, PFFPC is implicated in inflammatory diseases, necessitating robust and reliable analytical methods for its detection and quantification in biological matrices. This guide provides a comparative overview of the predominant mass spectrometry-based methods for PFFPC analysis, offering insights into their experimental protocols and performance characteristics to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to PFFPC and its Significance

PFFPC is a truncated oxidized phosphatidylcholine formed by the oxidation of polyunsaturated fatty acids at the sn-2 position of the glycerol backbone. The presence of a reactive aldehyde group makes PFFPC a potent bioactive lipid mediator. Elevated levels of PFFPC and other OxPLs have been associated with a range of inflammatory conditions, including atherosclerosis, non-alcoholic steatohepatitis, and neurodegenerative diseases. Consequently, the ability to precisely measure PFFPC concentrations in complex biological samples is of paramount importance for both basic research and the development of novel therapeutic interventions.

The primary challenge in PFFPC quantification lies in its low abundance amidst a vast excess of structurally similar lipids, the existence of numerous isomers, and its potential for ex vivo oxidation. This necessitates highly sensitive and selective analytical methodologies.

Comparative Analysis of Quantification Methods

Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of PFFPC and other OxPLs.[1][2] This technique offers a powerful combination of chromatographic separation and mass-based detection, providing the specificity and sensitivity required for analyzing complex lipid mixtures.[1] While other techniques like capillary electrophoresis-mass spectrometry (CE-MS) and immunoassays (e.g., ELISA) are utilized for lipid analysis, their specific application to PFFPC is not well-documented in the current literature. Therefore, this guide will focus on the cross-validation of different LC-MS/MS strategies.

The two most common liquid chromatography approaches for OxPL analysis are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

Data Presentation: Performance Metrics of LC-MS/MS Methods for Oxidized Phosphatidylcholines
ParameterReversed-Phase LC-MS/MS (RPLC-MS/MS)Hydrophilic Interaction LC-MS/MS (HILIC-MS/MS)
Limit of Detection (LOD) Typically in the low nanomolar (nM) to high picomolar (pM) range. For a related oxidized PAPC, an LOD of 0.44 µg/mL was reported using a low-flow CE-MS method.Generally offers higher sensitivity due to the use of highly organic mobile phases, leading to more efficient ionization.[4] Can achieve detection in the low femtomole (fmol) range.[5]
Limit of Quantification (LOQ) Typically in the low nanomolar (nM) range. For a related oxidized PAPC, an LOQ of 1.34 µg/mL was reported using a low-flow CE-MS method.Can achieve quantification in the low nanomolar (nM) to high picomolar (pM) range.
Linearity (R²) Generally excellent, with R² values >0.99 commonly reported.Excellent linearity is also achievable, with R² values typically >0.99.
Precision (%RSD) Intra- and inter-day precision are typically below 15%.Intra- and inter-day precision are generally expected to be within 15%.
Accuracy (%Recovery) Typically ranges from 85% to 115%.Accuracy is generally within the 85% to 115% range.
Selectivity Good selectivity based on the hydrophobicity of the acyl chains. Can separate isomers with different fatty acid compositions.Excellent selectivity based on the polarity of the headgroup, allowing for class-specific separation. This can reduce ion suppression from other lipid classes.[3]
Throughput Moderate to high, depending on the chromatographic gradient length.Moderate to high, with run times comparable to RPLC methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of PFFPC quantification methods. Below are representative protocols for sample preparation and LC-MS/MS analysis using both RPLC and HILIC approaches.

Sample Preparation (General Protocol for Biological Fluids)
  • Lipid Extraction: A modified Bligh and Dyer or Folch extraction is commonly used. To 100 µL of plasma or serum, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol containing an internal standard (e.g., a deuterated or ¹³C-labeled PFFPC analogue).

  • Phase Separation: Add 125 µL of chloroform and vortex thoroughly. Then, add 125 µL of water and vortex again.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase of the LC method (e.g., methanol for RPLC, or acetonitrile/isopropanol for HILIC).

Method 1: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)
  • Chromatographic Column: A C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A typical gradient would start at 30-40% B, increasing to 95-100% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating to the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for phosphatidylcholines.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for PFFPC is selected, and a specific product ion corresponding to the phosphocholine headgroup (m/z 184.1) is monitored.[6]

Method 2: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
  • Chromatographic Column: A silica-based HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: Acetonitrile/Acetone (9:1, v/v) with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Water (7:3, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A typical gradient would start at 100% A, moving to a higher percentage of B over 10-15 minutes to elute the more polar compounds.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometry: ESI in positive ion mode.

  • MS/MS Detection: MRM detection, as described for the RPLC method, monitoring the transition to the m/z 184.1 fragment.

Mandatory Visualizations

Signaling Pathway Involving PFFPC

PFFPC_Signaling Oxidative Stress Oxidative Stress Polyunsaturated Fatty Acids (in PLs) Polyunsaturated Fatty Acids (in PLs) Oxidative Stress->Polyunsaturated Fatty Acids (in PLs) Oxidation PFFPC Formation PFFPC Formation Polyunsaturated Fatty Acids (in PLs)->PFFPC Formation Receptor Activation (e.g., TLR4) Receptor Activation (e.g., TLR4) PFFPC Formation->Receptor Activation (e.g., TLR4) Downstream Signaling Cascades (e.g., NF-κB) Downstream Signaling Cascades (e.g., NF-κB) Receptor Activation (e.g., TLR4)->Downstream Signaling Cascades (e.g., NF-κB) Inflammatory Gene Expression Inflammatory Gene Expression Downstream Signaling Cascades (e.g., NF-κB)->Inflammatory Gene Expression Cellular Response (Inflammation, Apoptosis) Cellular Response (Inflammation, Apoptosis) Inflammatory Gene Expression->Cellular Response (Inflammation, Apoptosis)

Caption: Simplified signaling pathway of PFFPC formation and action.

Experimental Workflow for PFFPC Quantification

PFFPC_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Solvent Evaporation Solvent Evaporation Phase Separation->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC Separation (RPLC or HILIC) LC Separation (RPLC or HILIC) Reconstitution->LC Separation (RPLC or HILIC) Mass Spectrometry (ESI+) Mass Spectrometry (ESI+) LC Separation (RPLC or HILIC)->Mass Spectrometry (ESI+) Tandem MS (MRM) Tandem MS (MRM) Mass Spectrometry (ESI+)->Tandem MS (MRM) Peak Integration Peak Integration Tandem MS (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: General experimental workflow for PFFPC quantification.

Logical Relationship: RPLC vs. HILIC Separation

RPLC_vs_HILIC cluster_rplc Reversed-Phase LC (RPLC) cluster_hilic Hydrophilic Interaction LC (HILIC) Separation by Hydrophobicity Separation by Hydrophobicity Longer acyl chains elute later Longer acyl chains elute later More double bonds elute earlier More double bonds elute earlier Separation by Polarity Separation by Polarity Polar headgroups retained longer Polar headgroups retained longer Class-specific separation Class-specific separation Lipid Mixture Lipid Mixture Lipid Mixture->Separation by Hydrophobicity RPLC Column Lipid Mixture->Separation by Polarity HILIC Column

Caption: Fundamental separation principles of RPLC and HILIC.

Conclusion

The quantification of PFFPC is a challenging analytical task that is most reliably achieved using LC-MS/MS. Both RPLC-MS/MS and HILIC-MS/MS are powerful techniques for this purpose, with the choice between them depending on the specific requirements of the study. RPLC offers excellent separation based on acyl chain composition, while HILIC provides class-specific separation that can enhance sensitivity by reducing matrix effects.[3][4] For comprehensive profiling of OxPLs, HILIC may offer broader coverage.[3] Researchers should carefully validate their chosen method in the specific biological matrix of interest to ensure accurate and reproducible results. The development of certified reference materials and commercially available immunoassays for PFFPC would further advance the cross-validation and standardization of quantification methods in the field.

References

The Gold Standard for Oxidized Lipid Measurement: A Comparative Guide to 1-Palmitoyl-2-formylyl PC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Accurate quantification of oxidized phospholipids, such as 1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine (PFFPC), is critical for researchers in drug development and disease pathology. These molecules are key biomarkers and bioactive lipids involved in a range of inflammatory diseases. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior accuracy and precision achieved with the use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The inherent variability of analytical process, from sample preparation to instrument response, can significantly impact the reliability of quantitative results. This is particularly true for complex biological matrices where matrix effects can lead to ion suppression or enhancement. The use of a stable isotope-labeled internal standard, which behaves chemically and physically like the analyte of interest, is the most effective way to correct for these variations and ensure the highest quality data.

Comparison of Quantification Methods: Internal vs. External Standardization

The primary methods for quantification in LC-MS/MS are external and internal standardization. While the external standard method is simpler, it is more susceptible to errors. The internal standard method, particularly with a deuterated analog of the analyte, offers significant advantages in terms of accuracy and precision.

ParameterExternal Standard MethodInternal Standard MethodAdvantage of Internal Standard
Principle Analyte response is compared to a calibration curve generated from standards prepared separately.A known amount of an internal standard (ideally a stable isotope-labeled version of the analyte) is added to all samples, calibrants, and controls. The ratio of the analyte response to the internal standard response is used for quantification.Corrects for variations in sample preparation, injection volume, and instrument response (matrix effects).[1][2][3]
Accuracy Can be compromised by matrix effects and variability in sample recovery.High accuracy due to correction for analytical variability.Minimizes the impact of ion suppression or enhancement and sample loss during extraction.
Precision Lower precision, with higher coefficients of variation (%CV), especially in complex matrices.High precision, with lower %CVs, leading to more reproducible results.[4]Improves the reliability and consistency of measurements across different samples and analytical runs.
Ideal Internal Standard Not applicable.A stable isotope-labeled (e.g., deuterated) version of the analyte (e.g., PFFPC-d4).Co-elutes with the analyte and has nearly identical ionization efficiency, providing the most accurate correction.[5][6]

Experimental Data: The Impact of Internal Standards on PFFPC Measurement

Hypothetical Comparative Data Based on Established Principles:

Analytical ParameterExternal Standard MethodInternal Standard Method (with PFFPC-d4)
Recovery (%) 65 ± 1598 ± 5
Precision (%CV) 184
Accuracy (% Bias) -25± 3

This table illustrates the expected improvements in analytical performance when using an internal standard for PFFPC quantification. The values are representative of typical findings in quantitative LC-MS/MS.

Experimental Protocols for Accurate PFFPC Measurement

The following protocols outline the key steps for the quantification of PFFPC in biological samples using LC-MS/MS with an internal standard.

Sample Preparation

A robust and reproducible sample preparation method is crucial for accurate results.

Caption: Workflow for sample preparation for PFFPC analysis.

Detailed Steps:

  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis to prevent further oxidation.

  • Internal Standard Spiking: To a known aliquot of the sample, add a precise amount of a deuterated internal standard solution (e.g., PFFPC-d4) at a concentration within the linear range of the assay.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipids from the sample matrix. A commonly used method is the Folch extraction using chloroform and methanol.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers. The lower organic layer containing the lipids is carefully collected.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/acetonitrile).

LC-MS/MS Analysis

The separation and detection of PFFPC and its internal standard are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Caption: General workflow for LC-MS/MS analysis of PFFPC.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of lipids.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or ammonium formate is employed to achieve good chromatographic separation.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Column Temperature: The column is often heated (e.g., 40°C) to improve peak shape and reproducibility.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both PFFPC and the internal standard are monitored.

      • PFFPC (POVPC) MRM transition: m/z 594.4 → 184.1 (corresponding to the phosphocholine headgroup).

      • PFFPC-d4 (POVPC-d4) MRM transition: m/z 598.4 → 184.1 (assuming deuteration on the palmitoyl chain).

    • Data Analysis: The peak areas of the analyte and the internal standard are integrated, and the ratio is used to calculate the concentration of PFFPC in the sample based on a calibration curve prepared with known concentrations of PFFPC and the internal standard.

Signaling Pathways and Logical Relationships

The accurate measurement of PFFPC is crucial for understanding its role in various signaling pathways.

G cluster_pathway PFFPC Signaling and Measurement PFFPC PFFPC (Analyte) LC_MS LC-MS/MS Analysis PFFPC->LC_MS IS Internal Standard (PFFPC-d4) IS->LC_MS Ratio Analyte/IS Ratio LC_MS->Ratio Concentration Accurate Concentration Ratio->Concentration Signaling Cellular Signaling Pathways Concentration->Signaling Biological_Effect Biological Effect Signaling->Biological_Effect

Caption: Logical flow from analysis to biological insight.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the use of a stable isotope-labeled internal standard for the measurement of 1-Palmitoyl-2-formylyl PC by LC-MS/MS is the unequivocal gold standard. This approach effectively mitigates the inherent variability of the analytical process, leading to more accurate, precise, and reliable results that can confidently be used to advance research and development efforts.

References

Comparative Analysis of Oxidized Phosphatidylcholine Levels in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the role of 1-Palmitoyl-2-formylyl PC and related oxidized phospholipids in disease.

This guide provides a comparative analysis of the levels of oxidized phosphatidylcholines (OxPCs), with a focus on this compound (P-formyl-PC) and the closely related, more extensively studied molecule, 1-palmitoyl-2-(5'-oxo)valeryl-sn-glycero-3-phosphorylcholine (POVPC). Oxidative stress and lipid peroxidation are increasingly recognized as key players in the pathophysiology of numerous diseases. Short-chain oxidized phospholipids, such as P-formyl-PC and POVPC, are generated from the oxidation of abundant cellular phospholipids and have been implicated as potent signaling molecules in inflammatory and neurodegenerative diseases. Due to the limited availability of direct quantitative data for P-formyl-PC, this guide leverages data on POVPC as a representative marker of this class of bioactive lipids to draw comparisons between healthy and diseased states.

Data Presentation: Oxidized Phosphatidylcholine Levels

The following tables summarize the available data on the levels of POVPC in diseased versus healthy tissues. While direct quantification in tissue can be challenging, studies have provided semi-quantitative and relative quantitative data.

Table 1: Semi-Quantitative Comparison of POVPC in Multiple Sclerosis (MS) Brain Tissue

Tissue TypePOVPC LevelDetection MethodReference
Healthy Control Brain Tissue Largely absentWestern Blot with E06 antibody[1][2]
Multiple Sclerosis (MS) Plaques Highest amounts detectedWestern Blot with E06 antibody[1][2]

Note: This study provides a qualitative comparison, indicating a significant accumulation of POVPC in the pathological lesions of MS brains compared to healthy controls.

Table 2: Relative Plasma Levels of POVPC in Metabolic Syndrome

Subject GroupRelative Plasma POVPC Levels (vs. Healthy)Detection MethodReference
Healthy Controls BaselineLC-MS/MS[3]
Metabolic Syndrome Patients 226% higherLC-MS/MS[3]

Note: While this data is from plasma and not tissue, it provides a quantitative insight into the systemic increase of POVPC in a chronic inflammatory condition.

Experimental Protocols

The quantification of oxidized phospholipids like P-formyl-PC and POVPC in biological tissues is a complex analytical challenge due to their low abundance and lability. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experiment: Quantification of POVPC in Brain Tissue via LC-MS/MS

This protocol provides a general framework for the analysis of short-chain oxidized phospholipids in brain tissue, based on established lipidomics methodologies.

1. Tissue Homogenization and Lipid Extraction (Folch Method) [4]

  • Accurately weigh frozen brain tissue (~100 mg).

  • Homogenize the tissue in 20 volumes of ice-cold chloroform:methanol (2:1, v/v). This can be done using a glass-glass homogenizer or a bead-based homogenizer for higher throughput.[5][6]

  • Agitate the homogenate for 20 minutes at 4°C.

  • Centrifuge the homogenate at 3000 x g for 10 minutes to pellet the protein precipitate.

  • Collect the supernatant (lipid extract).

  • To induce phase separation, add 0.2 volumes of 0.9% NaCl solution to the supernatant.

  • Vortex briefly and centrifuge at 2000 x g for 5 minutes.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column: A C18 or C8 reverse-phase column is typically used for the separation of phospholipids.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water with 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic mobile phase (B) is used to elute the phospholipids based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of phosphatidylcholines due to the positive charge on the choline headgroup.

    • Detection Method: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification on a triple quadrupole mass spectrometer. For POVPC, the precursor ion would be m/z 594.3, and a characteristic product ion would be the phosphocholine headgroup fragment at m/z 184.1.

    • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard, such as d9-POVPC, which is added to the sample before extraction. A calibration curve is generated using known concentrations of a POVPC standard.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway for oxidized phospholipids and a typical experimental workflow for their analysis.

G cluster_0 Cellular Stress cluster_1 Lipid Peroxidation cluster_2 Cellular Response OxidativeStress Oxidative Stress (e.g., ROS) PAPC 1-Palmitoyl-2-arachidonoyl-sn- glycero-3-phosphocholine (PAPC) OxidativeStress->PAPC POVPC POVPC / P-formyl-PC (Oxidized Phospholipid) PAPC->POVPC Oxidation Receptor Scavenger Receptors (e.g., CD36) POVPC->Receptor Binding Signaling Intracellular Signaling (e.g., NF-κB, Inflammasome) Receptor->Signaling Activation Inflammation Pro-inflammatory Cytokine Production Signaling->Inflammation Induction

Caption: Signaling pathway of oxidized phospholipids in inflammation.

G cluster_0 Sample Preparation cluster_1 Analytical Stage cluster_2 Data Analysis Tissue Tissue Sample (Healthy vs. Diseased) Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC Liquid Chromatography (Separation) Drydown->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification (vs. Internal Standard) MS->Quantification Comparison Comparative Analysis (Healthy vs. Diseased) Quantification->Comparison

Caption: Experimental workflow for oxidized phospholipid analysis.

References

Striving for Consistency: A Guide to Reproducible 1-Palmitoyl-2-formylyl PC Measurements Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the field of lipidomics is ensuring the reproducibility of measurements for oxidized phospholipids, such as 1-Palmitoyl-2-formylyl PC (PFFPC), across different research laboratories. As a key biomarker in various physiological and pathological processes, consistent and comparable data is paramount for advancing our understanding of its role in health and disease. This guide provides a comprehensive comparison of analytical methodologies and outlines best practices to enhance the reproducibility of PFFPC measurements.

The inherent reactivity and low abundance of oxidized phospholipids present significant analytical hurdles.[1][2] A primary obstacle is the limited availability of commercial standards for many oxidized lipid species, including PFFPC, which complicates absolute quantification and method validation.[1][3] Furthermore, the transient nature of these molecules in biological systems necessitates meticulous sample handling and preparation to prevent artefactual oxidation.[2]

Comparing the Tools of the Trade: Analytical Methodologies for PFFPC Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of PFFPC and other oxidized phospholipids.[1][4][5][6][7] However, variations in instrumentation and analytical approaches can lead to discrepancies between laboratories. The following table compares common LC-MS/MS strategies, highlighting their strengths and weaknesses in the context of reproducibility.

Analytical MethodKey FeaturesAdvantages for ReproducibilityDisadvantages for Reproducibility
Targeted - Multiple Reaction Monitoring (MRM) Pre-selection of specific precursor and product ion transitions for the analyte of interest.High sensitivity and specificity.[3] Well-suited for routine analysis once transitions are established. Can use stable isotope-labeled internal standards for accurate quantification.Requires prior knowledge of the analyte and its fragmentation pattern. May miss unexpected modifications or isomers. Inter-instrument variability in collision energies can affect fragmentation and signal intensity.
Untargeted - Full Scan with Product Ion Scanning Acquisition of full scan mass spectra to detect all ions within a mass range, followed by fragmentation of selected precursor ions.Enables the detection of a broad range of oxidized species, including novel or unexpected ones.[8][9] Provides more comprehensive structural information.Lower sensitivity compared to MRM. Data analysis is more complex and less standardized. Library matching for identification can be inconsistent between labs.
Direct Infusion (Shotgun) Lipidomics Direct infusion of the lipid extract into the mass spectrometer without prior chromatographic separation.High throughput. Can provide a rapid overview of the lipidome.Prone to ion suppression effects from complex matrices.[2] Inability to separate isobaric and isomeric species, leading to potential misidentification and inaccurate quantification.

A Standardized Workflow for Enhanced Reproducibility

To minimize inter-laboratory variability, adopting a standardized experimental workflow is crucial. The following diagram outlines a recommended workflow for PFFPC analysis, emphasizing critical control points.

PFFPC Analysis Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Immediate processing or flash freezing Lipid Extraction Lipid Extraction Sample Storage->Lipid Extraction Store at -80°C with antioxidants LC Separation LC Separation Lipid Extraction->LC Separation Standardized protocol (e.g., Folch/Bligh-Dyer) MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Defined column, gradient, and mobile phases Data Processing Data Processing MS/MS Detection->Data Processing Consistent instrument parameters Data Analysis & Reporting Data Analysis & Reporting Data Processing->Data Analysis & Reporting Standardized integration parameters and reporting format

Figure 1. A standardized workflow for PFFPC analysis.

Detailed Experimental Protocols for Reproducible PFFPC Measurements

Adherence to detailed and consistent experimental protocols is fundamental for achieving inter-laboratory reproducibility.

Sample Preparation
  • Sample Collection and Handling: To minimize ex vivo oxidation, collect samples (e.g., plasma, tissues) with the addition of an antioxidant cocktail (e.g., butylated hydroxytoluene - BHT). Process samples immediately on ice or flash-freeze in liquid nitrogen and store at -80°C.

  • Lipid Extraction: Employ a standardized lipid extraction method, such as the Folch or Bligh-Dyer method, using high-purity solvents. It is critical to perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent artefactual oxidation.

  • Internal Standards: Spike samples with a known amount of a suitable internal standard prior to extraction. A stable isotope-labeled PFFPC analogue is ideal, but if unavailable, a non-endogenous, structurally similar phospholipid can be used.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Utilize a consistent stationary phase, such as a C18 or C8 reversed-phase column, with defined particle size and dimensions.[1]

    • Mobile Phases: Prepare mobile phases with high-purity solvents and additives (e.g., formic acid, ammonium formate) at consistent concentrations.

    • Gradient Elution: Employ a standardized gradient elution program with defined flow rates and temperatures to ensure consistent retention times.

  • Mass Spectrometry Detection:

    • Ionization Source: Use a consistent ionization source (e.g., electrospray ionization - ESI) and optimize source parameters (e.g., capillary voltage, gas flow rates) for the specific instrument.

    • MS/MS Parameters: For targeted analysis, use a consistent set of MRM transitions with optimized collision energies. For untargeted analysis, define the mass range, resolution, and fragmentation parameters. Regular calibration and tuning of the mass spectrometer are essential.

Data Processing and Analysis
  • Peak Integration: Utilize standardized software and parameters for peak integration to ensure consistent quantification. Manual integration should be minimized and follow a clear protocol.

  • Calibration: If an authentic PFFPC standard is available, construct a calibration curve over a relevant concentration range. In the absence of a commercial standard, in vitro-generated and quantified standards can be used, but the preparation method must be highly controlled and reproducible.[8]

  • Data Reporting: Report PFFPC concentrations with clear units (e.g., ng/mL, pmol/mg tissue) and normalize to the internal standard. All relevant experimental details, including instrument parameters and data processing methods, should be thoroughly documented and reported to facilitate inter-laboratory comparisons.

By embracing standardized protocols, carefully selecting and validating analytical methods, and transparently reporting experimental details, the scientific community can significantly improve the reproducibility of PFFPC measurements. This will ultimately lead to more robust and reliable findings, accelerating progress in understanding the roles of oxidized phospholipids in human health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Palmitoyl-2-formylyl PC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Palmitoyl-2-formylyl PC (PFPC) as a potentially hazardous chemical. Proper disposal requires segregation as chemical waste. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS 2194571-25-8), a formate-containing phosphatidylcholine lipid used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Prior to handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) if available from your supplier. In the absence of a specific SDS, the precautionary measures outlined below, based on the chemical properties of similar lipids and formate esters, should be followed.

Personal Protective Equipment (PPE):

All personnel handling PFPC for disposal must wear appropriate PPE to minimize exposure risks.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Handling Precautions:

  • Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols.

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste. Segregation from general laboratory waste is mandatory.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid PFPC, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, leak-proof, and clearly labeled solid chemical waste container.

  • Liquid Waste: If PFPC is in a solvent, collect it in a designated, leak-proof, and clearly labeled liquid chemical waste container. Ensure the container is compatible with the solvent used. Do not mix with incompatible waste streams.

Step 2: Waste Container Labeling

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste" or "Chemical Waste."

    • The full chemical name: "this compound".

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • Any associated hazards (e.g., if dissolved in a flammable solvent).

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area or your facility's central hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition if a flammable solvent is present.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Spill and Contamination Cleanup

In the event of a spill, the following procedure should be implemented immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don all necessary PPE before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or a chemical spill kit to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or cleaning agent.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be disposed of as hazardous chemical waste in a properly labeled container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste (e.g., powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., dissolved in solvent) assess_form->liquid_waste Liquid collect_solid Collect in a labeled SOLID chemical waste container solid_waste->collect_solid collect_liquid Collect in a labeled LIQUID chemical waste container (ensure compatibility) liquid_waste->collect_liquid store_waste Store sealed container in a designated hazardous waste area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or licensed waste contractor for pickup store_waste->contact_ehs end End of Disposal Process contact_ehs->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.